Bacopaside N1
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H68O14 |
|---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O14/c1-20(2)14-21-15-40(7,50)34-22-8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,6)41(22)18-42(34,56-21)51-19-41)54-36-32(49)33(29(46)24(17-44)53-36)55-35-31(48)30(47)28(45)23(16-43)52-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22+,23+,24+,25-,26+,27-,28+,29+,30-,31+,32+,33-,34-,35-,36-,38-,39+,40-,41-,42-/m0/s1 |
InChI Key |
SVQXVHMYGCMXPS-MKDZWUQGSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Bacopaside N1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Bacopaside N1, a key saponin found in the medicinal plant Bacopa monnieri. This document synthesizes available data on its characterization and outlines relevant experimental methodologies.
Chemical Structure and Properties of this compound
This compound is a triterpenoid saponin of the dammarane type, specifically a diglycosidic saponin.[1] It is recognized as one of the constituents of Bacoside B, a mixture of saponins from Bacopa monnieri.[2][3][4] The structural foundation of this compound consists of a complex aglycone moiety glycosidically linked to a sugar chain.
The chemical identity of this compound is defined by the following parameters:
-
Molecular Formula: C₄₂H₆₈O₁₄[5]
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹,¹⁴.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[5]
-
CAS Number: 871706-74-0[5]
Visualization of the Chemical Structure
The two-dimensional chemical structure of this compound is depicted below, illustrating the intricate arrangement of its steroidal aglycone and attached sugar moieties.
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 796.98 g/mol | [1] |
| Exact Mass | 796.46090684 Da | [5] |
Mass Spectrometry Data
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are pivotal in identifying this compound. In negative ionization mode, the molecular ion is observed as [M-H]⁻ at m/z 795.4352.[6]
| Parent Ion (m/z) | Fragmentation Product Ions (m/z) | Analytical Method | Source |
| 796 | 728.45, 548, 545.31, 477.39, 339.19, 295.18 | LC-MS/MS | [6] |
Experimental Protocols
The isolation and identification of this compound involve a multi-step process, typically starting from the dried plant material of Bacopa monnieri or, as has been reported, from endophytic fungi such as Aspergillus sp..[6]
General Workflow for Isolation and Identification
The following diagram outlines a typical experimental workflow for the isolation and characterization of this compound.
Detailed Methodologies
1. Extraction:
-
Dried, powdered aerial parts of Bacopa monnieri are subjected to extraction with a suitable solvent, typically methanol or ethanol, often using a Soxhlet apparatus or maceration.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract rich in saponins.
2. Purification:
-
The crude extract is subjected to purification using high-performance liquid chromatography (HPLC).
-
A reversed-phase C18 column is commonly employed with an isocratic or gradient mobile phase. A typical mobile phase might consist of a buffered aqueous solution (e.g., 0.05 M sodium sulphate buffer at pH 2.3) and an organic solvent like acetonitrile.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.
3. Identification and Structural Elucidation:
-
LC-MS: Fractions suspected to contain this compound are analyzed by LC-MS to determine the molecular weight of the components. This compound will exhibit a molecular ion corresponding to its exact mass.[6]
-
LC-MS/MS: Tandem mass spectrometry is used to fragment the parent ion and generate a characteristic fragmentation pattern, which serves as a fingerprint for confirmation.[6]
-
NMR Spectroscopy: For the definitive structural elucidation of this and related saponins, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are employed to determine the connectivity of atoms within the molecule.
Biological Context and Significance
This compound is a member of the bacosides, a class of compounds considered to be the primary active constituents responsible for the neuropharmacological and nootropic effects of Bacopa monnieri.[3] These effects include memory enhancement, anxiolytic properties, and neuroprotection.
Relationship to Other Bacosides and Neuroprotective Action
The bacosides are broadly categorized into Bacoside A and Bacoside B. This compound, along with Bacopaside N2, Bacopaside IV, and Bacopaside V, constitutes Bacoside B.[3][4] The neuroprotective actions of bacosides are multi-faceted, involving the modulation of various cellular pathways. While the specific actions of this compound are not individually detailed, it contributes to the overall activity of the plant extract. The general mechanisms of bacosides include reducing oxidative stress and modulating neurotransmitter systems. Some studies on related bacosides, such as Bacopaside I, have implicated the involvement of signaling pathways like PI3K/Akt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C42H68O14 | CID 11949626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside N1: A Technical Guide to Natural Sources and Isolation from Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside N1, a triterpenoid saponin, is a key bioactive constituent of Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its cognitive-enhancing properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its isolation and purification from Bacopa monnieri. Detailed experimental protocols, quantitative data on yields, and insights into its neuroprotective signaling pathways are presented to support research, development, and analytical endeavors. A novel, alternative source, an endophytic fungus, is also discussed.
Natural Sources of this compound
The principal natural source of this compound is the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi.[1][2] The bacosides, including this compound, are found throughout the plant, with significant concentrations in the leaves and stems.[3]
A groundbreaking discovery has identified an endophytic fungus, Aspergillus sp. (isolate BmF 16), residing within the stem of Bacopa monnieri, as a producer of this compound.[4][5] This finding opens new avenues for the biotechnological production of this valuable compound, potentially offering a more controlled and sustainable supply chain.
Quantitative Analysis of this compound and Related Saponins
The concentration of this compound and other saponins in Bacopa monnieri can vary depending on geographical location, cultivation conditions, and the specific plant part analyzed. The total saponin content in plant materials and extracts has been reported to range from 5.1% to 22.17%.[6] Commercial formulations have been found to contain between 1.47 and 66.03 mg of total saponins per capsule or tablet.[6]
The following table summarizes quantitative data on bacosides from various studies.
| Sample Type | Analyte | Method | Reported Yield/Content | Reference |
| Bacopa monnieri Plant Material | Total Saponins | HPLC | 5.1% - 22.17% (w/w) | [6] |
| Bacopa monnieri Ethanolic Extract | Total Saponins | HPLC | 6.25% (w/w) | [7] |
| Bacopa monnieri Crude Extract | Bacoside A | HPTLC | 92.8 mg/g of crude extract | [8][9] |
| Bacopa monnieri Ethanolic Extract | Bacoside A3 | HPLC | 0.87% (w/w) | [7] |
| Bacopa monnieri Ethanolic Extract | Bacopaside I | HPLC | 1.03% (w/w) | [7] |
| Bacopa monnieri Ethanolic Extract | Bacopaside II | HPLC | 1.82% (w/w) | [7] |
| Bacopa monnieri Ethanolic Extract | Bacopaside X | HPLC | 0.8% (w/w) | [7] |
| Bacopa monnieri Ethanolic Extract | Bacopasaponin C | HPLC | 1.73% (w/w) | [7] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Bacopa monnieri typically involves a multi-step process of extraction, fractionation, and purification. While a single standardized protocol for this compound is not universally established, the following sections outline a comprehensive methodology based on published literature.
Extraction of Crude Saponin Mixture
The initial step involves the extraction of the crude saponin mixture from the dried plant material.
Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of Bacopa monnieri and grind them into a coarse powder.
-
Solvent Extraction:
-
Option A (Ethanolic Extraction): Macerate the powdered plant material in 80% ethanol.[10] The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v). The extraction is often repeated 2-3 times to ensure maximum yield. The combined ethanolic extracts are then concentrated under reduced pressure to remove the ethanol.
-
Option B (Sequential Polarity Gradient Extraction): Sequentially extract the powdered plant material with solvents of increasing polarity, such as hexane, acetone, and finally methanol.[11] This method helps in removing non-polar impurities in the initial steps.
-
-
Concentration: The resulting extract is concentrated using a rotary evaporator to obtain a thick paste or a dry powder.
Fractionation and Purification using Column Chromatography
Column chromatography is a crucial step for separating the complex mixture of saponins.
Protocol:
-
Stationary Phase: Silica gel (100-200 mesh) is commonly used as the stationary phase.[8][9][11] Macroporous adsorbent resins like HP-20 are also employed for initial purification.[10]
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the pre-packed column.
-
Elution: A gradient elution system is typically used to separate the different bacosides.
-
Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC) to identify the fractions containing this compound.
High-Purity Isolation by Recrystallization
For obtaining high-purity this compound, a final recrystallization step can be performed.
Protocol:
-
Solvent Selection: Isopropanol has been reported as a suitable solvent for the recrystallization of bacosides.[12]
-
Procedure: The purified this compound fraction is dissolved in a minimal amount of hot isopropanol. The solution is then allowed to cool slowly, promoting the formation of crystals. The crystals are collected by filtration and dried.
Analytical Characterization
The identity and purity of the isolated this compound are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3).[6]
-
High-Performance Thin Layer Chromatography (HPTLC): HPTLC with a mobile phase such as ethyl acetate-methanol-water can be used for rapid analysis and quantification.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used for the definitive identification of this compound by determining its molecular weight and fragmentation pattern. The molecular ion mass for this compound is m/z 796.[5]
Signaling Pathways Modulated by Bacosides
Bacosides, including this compound, are believed to exert their neuroprotective and cognitive-enhancing effects through the modulation of various signaling pathways. While research specifically on this compound is ongoing, studies on closely related bacosides provide significant insights into its potential mechanisms of action.
Neuroprotective and Cognitive Enhancement Pathways
Bacosides have been shown to influence neuronal health and function through several interconnected pathways:
-
Modulation of Neurotransmitter Receptors: Bacosides can regulate the expression and function of key neurotransmitter receptors in the brain, including AMPA, NMDA, and GABA receptors, which are crucial for synaptic plasticity and memory formation.[4][13]
-
Antioxidant and Anti-inflammatory Pathways: Bacosides can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress and neuroinflammation.[4]
-
PI3K/Akt and PKC Signaling: The neuroprotective effects of bacosides have been linked to the activation of the PI3K/Akt and PKC signaling pathways, which are critical for cell survival and proliferation.[4]
-
Immune-Mediated Clearance of β-Amyloid: Bacopaside I, a structurally similar compound, has been shown to modulate immune pathways, such as natural killer cell-mediated cytotoxicity and Fc gamma R-mediated phagocytosis, to enhance the clearance of β-amyloid plaques, a hallmark of Alzheimer's disease.[14]
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from Bacopa monnieri.
Caption: Workflow for this compound isolation and analysis.
Conclusion
This compound stands out as a promising phytochemical with significant therapeutic potential, particularly in the realm of neuropharmacology. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification from Bacopa monnieri, and insights into its molecular mechanisms of action. The discovery of its production by an endophytic fungus presents exciting opportunities for future research and industrial applications. The presented protocols and data aim to serve as a valuable resource for scientists and researchers dedicated to advancing the study and application of this important natural product.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jees.in [jees.in]
- 10. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. CN111067965B - Preparation method of bacopa monnieri saponin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Bacopaside N1 in Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a source of a complex array of pharmacologically active compounds known as bacosides. Among these, Bacopaside N1, a triterpenoid saponin, has garnered significant scientific interest for its potential nootropic and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in Bacopa monnieri, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Bacoside B, a mixture of saponins, includes this compound, Bacopaside N2, Bacopaside IV, and Bacopaside V.[1][2] this compound is specifically a diglycosidic saponin with a jujubogenin aglycone backbone.[3] Understanding its biosynthesis is crucial for the metabolic engineering of Bacopa monnieri to enhance its production and for the potential heterologous production of this valuable compound in microbial systems.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the general isoprenoid pathway and culminates in a series of specific modifications to a triterpenoid backbone. The pathway can be broadly divided into three key stages: the formation of the triterpenoid precursor, the modification of the triterpenoid backbone by cytochrome P450 monooxygenases, and the final glycosylation by UDP-glycosyltransferases.
Formation of the Triterpenoid Precursor: Dammarenediol-II
The journey to this compound begins with the mevalonate (MVA) pathway in the cytoplasm, which synthesizes the five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions, starting with the condensation of two farnesyl pyrophosphate (FPP) molecules by squalene synthase (SS), leads to the formation of squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).
The first committed step in the biosynthesis of dammarane-type triterpenoids, the class to which bacosides belong, is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely dammarenediol-II synthase (DS) , to produce dammarenediol-II.[4][5][6][7][8][9]
Aglycone Formation: The Role of Cytochrome P450s
Following the formation of the dammarane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) . While the specific CYP450s responsible for the conversion of dammarenediol-II to the aglycones of bacosides in Bacopa monnieri have not been definitively identified, studies on related dammarane-type saponins in other plants, such as ginsenosides in Panax ginseng, provide valuable insights. In ginseng, enzymes from the CYP716 family, such as CYP716A47, are known to hydroxylate the dammarane skeleton.[10][11] Transcriptome analysis of Bacopa monnieri has revealed the upregulation of several CYP450 transcripts in shoot tissue, suggesting their involvement in bacoside biosynthesis.[12][13]
These oxidative reactions are presumed to lead to the formation of the two key aglycones of bacosides: jujubogenin and pseudojujubogenin . This compound is derived from the jujubogenin backbone.[3]
Glycosylation: The Final Step Catalyzed by UDP-Glycosyltransferases
The final and crucial step in the biosynthesis of this compound is the attachment of sugar moieties to the jujubogenin aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer sugar residues from activated sugar donors, such as UDP-glucose, to the triterpenoid backbone.
Recent research has identified a specific UGT in Bacopa monnieri, UGT79A18 , which is involved in the glycosylation of pseudojujubogenin.[14][15] While this particular enzyme acts on the pseudojujubogenin isomer, it provides a strong indication of the type of UGTs involved in the final steps of bacoside biosynthesis. The glycosylation of jujubogenin to form this compound likely involves one or more specific UGTs that catalyze the formation of a diglycosidic chain at the C-3 position. Transcriptome data from Bacopa monnieri shows that UGT transcripts are significantly upregulated in shoot tissue, which is the primary site of bacoside accumulation.[12][13]
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of bacosides in Bacopa monnieri.
| Compound | Plant Line | Concentration (µg/g fresh weight) | Fold Change vs. Vector Control | Reference |
| Bacoside A3 | Vector Control | 118.45 ± 14.21 | - | [16] |
| BmSQS1(OE)-BmG10H1(KD) Line 1 | 332.79 ± 28.41 | ~2.8 | [16] | |
| BmSQS1(OE)-BmG10H1(KD) Line 2 | 356.93 ± 25.34 | ~3.0 | [16] | |
| Bacopaside II | Vector Control | 226.13 ± 17.46 | - | [16] |
| BmSQS1(OE)-BmG10H1(KD) Line 1 | 562.87 ± 35.79 | ~2.5 | [16] | |
| BmSQS1(OE)-BmG10H1(KD) Line 2 | 584.24 ± 35.40 | ~2.6 | [16] |
| Bacoside | Plant Line | Relative Fold Change vs. Vector Control | Reference |
| This compound/N2 | UGT79A18 Overexpression | ~1.6 | [15] |
| UGT79A18 Knockdown | ~0.67 | [15] | |
| Bacopaside II | UGT79A18 Overexpression | ~1.7 | [15] |
| UGT79A18 Knockdown | ~0.71 | [15] | |
| Bacopasaponin D | UGT79A18 Overexpression | ~8.0 | [15] |
| UGT79A18 Knockdown | ~0.33 | [15] | |
| Pseudojujubogenin glucosyl rhamnoside | UGT79A18 Overexpression | ~3.0 | [15] |
| UGT79A18 Knockdown | ~0.5 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Quantification of Bacosides by HPLC
This protocol is adapted from a method used for the quantification of bacoside A3 and bacopaside II in engineered Bacopa monnieri.[16]
4.1.1. Sample Preparation
-
Collect 1 gram of fresh shoot material from Bacopa monnieri.
-
Immediately freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Dissolve the finely crushed powder in 10 mL of an extraction solvent consisting of methanol/water (80/20 v/v).
-
Place the mixture on a rotary shaker for 6 hours for extraction.
-
Centrifuge the extract to pellet the solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
4.1.2. HPLC Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and 0.05% (v/v) orthophosphoric acid in water is typically used.[17] An isocratic system with 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5 : 31.5, v/v) has also been reported.[18]
-
Detection: UV detector at 205 nm.[17]
-
Quantification: Compare the peak areas of the samples to a standard curve generated from authentic bacoside standards.
LC-MS/MS Method for this compound Quantification
This protocol provides a general framework for a sensitive and specific quantification of this compound.[1][19][20][21]
4.2.1. Sample Preparation
-
Follow the sample extraction procedure as described in section 4.1.1.
-
For biological matrices like urine or feces, a liquid-liquid extraction method is employed.[19]
4.2.2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 or C8 reverse-phase column.[21]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. This compound can be detected as [M-H]⁻ at m/z 795 in negative mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
In Vitro UDP-Glycosyltransferase (UGT) Enzyme Assay
This protocol is a general method for assaying UGT activity and can be adapted for enzymes involved in bacoside biosynthesis.[14]
4.3.1. Reagents
-
Purified recombinant UGT enzyme (e.g., UGT79A18).
-
Acceptor substrate (e.g., jujubogenin or pseudojujubogenin).
-
UDP-sugar donor (e.g., UDP-glucose).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega) or a similar UDP detection system.
4.3.2. Procedure
-
Set up the glycosyltransferase reaction in a 96-well plate. A typical 25 µL reaction mixture contains:
-
Reaction buffer
-
Acceptor substrate (e.g., 100 µM)
-
UDP-sugar donor (e.g., 50 µM)
-
Purified UGT enzyme (e.g., 50 ng)
-
-
Include negative controls (no enzyme, no acceptor).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of UDP produced using a UDP detection kit according to the manufacturer's instructions. The luminescence generated is proportional to the amount of UDP formed and thus the enzyme activity.
Visualization of Pathways and Workflows
Caption: Biosynthesis pathway of this compound in Bacopa monnieri.
Caption: A typical experimental workflow for HPLC analysis of bacosides.
Caption: Jasmonate signaling pathway regulating bacoside biosynthesis.
Regulation of the Biosynthetic Pathway
The biosynthesis of triterpenoid saponins, including bacosides, is tightly regulated by various factors, with phytohormones playing a central role. Methyl jasmonate (MeJA) , a well-known elicitor of plant secondary metabolism, has been shown to upregulate the expression of genes involved in the bacoside biosynthetic pathway in Bacopa monnieri.[15][16]
Transcriptome analysis has revealed that the application of MeJA leads to an increased accumulation of transcripts for key enzymes in the MVA pathway, as well as for CYP450s and UGTs.[16] The jasmonate signaling pathway typically involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn releases transcription factors (TFs) such as MYC2. These TFs then activate the expression of downstream target genes, including those involved in secondary metabolite biosynthesis.[22][23] In Bacopa monnieri, several TF families, including AP2/ERF, bHLH, MYB, and WRKY, are responsive to MeJA treatment and are likely involved in the regulation of bacoside production.[22]
Conclusion and Future Perspectives
Significant strides have been made in elucidating the biosynthetic pathway of this compound in Bacopa monnieri. The pathway follows the canonical route of triterpenoid saponin biosynthesis, involving dammarenediol-II synthase, cytochrome P450s, and UDP-glycosyltransferases. The identification of the MeJA-inducible UGT79A18 provides a key piece of the puzzle in the final glycosylation steps.
However, several areas warrant further investigation. The definitive identification and characterization of the specific cytochrome P450 enzymes responsible for the conversion of dammarenediol-II to jujubogenin and pseudojujubogenin in Bacopa monnieri remains a critical research gap. A complete understanding of the UGTs involved in the glycosylation of both aglycones is also necessary. Furthermore, a deeper exploration of the transcriptional regulatory network, including the identification of specific transcription factors that bind to the promoters of the biosynthetic genes, will be crucial for targeted metabolic engineering strategies.
Future research efforts should focus on the functional characterization of candidate CYP450 and UGT genes identified through transcriptomic studies. The elucidation of the complete biosynthetic pathway will not only enhance our fundamental understanding of secondary metabolism in this important medicinal plant but will also pave the way for the sustainable and high-yield production of this compound and other valuable bacosides for pharmaceutical applications.
References
- 1. scholars.direct [scholars.direct]
- 2. researchgate.net [researchgate.net]
- 3. phcogres.com [phcogres.com]
- 4. Insights into dammarane-type triterpenoid saponin biosynthesis from the telomere-to-telomere genome of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dammarenediol II synthase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enzyme-database.org [enzyme-database.org]
- 10. Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative transcriptome analysis of shoot and root tissue of Bacopa monnieri identifies potential genes related to triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methyl jasmonate inducible UGT79A18 is a novel glycosyltransferase involved in the bacoside biosynthetic pathway in Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 21. researchgate.net [researchgate.net]
- 22. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the Neuronal Mechanisms of Bacopaside N1: A Technical Overview
A Note on the Current State of Research: Scientific literature extensively details the neuroprotective and cognitive-enhancing properties of Bacopa monnieri extracts and its major saponin constituents, such as Bacoside A and Bacopaside I. However, specific research on the mechanism of action of Bacopaside N1 in neuronal cells is currently limited. This compound is recognized as a component of the Bacoside B fraction of Bacopa monnieri saponins.[1][2] Therefore, this guide synthesizes the established mechanisms of closely related bacosides to infer the potential actions of this compound, alongside the sparse direct data available.
Core Therapeutic Actions in Neuronal Cells
The saponins derived from Bacopa monnieri, collectively known as bacosides, exert a multi-faceted influence on neuronal health. The primary mechanisms revolve around antioxidant defense, modulation of neurotransmitter systems, and enhancement of synaptic plasticity. While the specific contribution of this compound to these effects is not yet fully elucidated, it is understood to be part of the synergistic action of the entire saponin profile of the plant.
Antioxidant and Neuroprotective Effects:
Bacopa monnieri extracts and their constituent bacosides have demonstrated potent antioxidant properties, which are crucial for protecting neurons from oxidative stress-induced damage.[3][4][5] Oxidative stress is a key pathological factor in neurodegenerative diseases.[5] The proposed antioxidant mechanisms include:
-
Scavenging of Free Radicals: Bacosides can neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components like lipids, proteins, and DNA.[6][7]
-
Enhancement of Endogenous Antioxidant Enzymes: Studies have shown that bacosides can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the brain.[4]
Modulation of Neurotransmitter Systems:
Bacosides are known to influence the levels and activity of several key neurotransmitters involved in cognitive functions:
-
Cholinergic System: Bacopa monnieri extracts have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which is associated with improved memory and learning.[4]
-
Serotonergic and Dopaminergic Systems: Evidence suggests that bacosides can modulate the serotonergic and dopaminergic systems, which play roles in mood regulation, cognition, and stress response.[4]
Synaptic Plasticity and Neuronal Repair:
Bacosides contribute to the structural and functional integrity of neurons by:
-
Promoting Dendritic Growth: Some studies suggest that Bacopa monnieri extracts can induce the formation of dendrites in neuronal stem cells, which is a crucial aspect of neuronal repair and connectivity.[8][9]
-
Enhancing Synaptic Transmission: By influencing neurotransmitter systems and protecting synaptic structures, bacosides are thought to improve synaptic transmission and plasticity, the cellular basis of learning and memory.[10][11]
An in silico study investigated the potential of various Bacopa monnieri constituents, including this compound, to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine.[12] While this suggests a potential mechanism for modulating neurotransmitter levels, experimental validation is required.
Signaling Pathways
The neuroprotective effects of bacosides are mediated through various intracellular signaling pathways. Although specific pathways for this compound have not been identified, research on other bacosides, particularly Bacopaside I, points to the involvement of pro-survival and anti-apoptotic pathways.
For instance, the neuroprotective activity of Bacopaside I in an in vitro model of ischemia was found to be mediated by the PI3K/Akt and PKC pathways .[6] Activation of the PI3K/Akt pathway is a well-established mechanism for promoting cell survival and inhibiting apoptosis.
Below is a diagram illustrating a potential signaling pathway for bacosides in promoting neuronal survival.
Quantitative Data
As previously mentioned, specific quantitative data for this compound is scarce. The table below summarizes data from studies on other bacosides and Bacopa monnieri extracts to provide a contextual understanding of their potency.
| Compound/Extract | Assay | Cell Line/Model | Result | Reference |
| Bacopaside X | Acetylcholinesterase Inhibition | In vitro biochemical assay | IC50: 12.78 μM | [13][14] |
| Bacopa monnieri Extract | Protection against β-amyloid toxicity | Rat cortical neurons | Neuroprotective at 0-500 µg/mL | [4] |
| Bacopaside I | Neuroprotection against oxygen-glucose deprivation | Organotypic hippocampal slice cultures | Effective at 25 µM | [9] |
| Nano-encapsulated Bacoside A | Cell Viability | N2a neuroblastoma cells | IC50: 1609 µg/mL | [15] |
| Nano-encapsulated Bacopaside I | Cell Viability | N2a neuroblastoma cells | IC50: 2962 µg/mL | [15] |
Experimental Protocols
Detailed experimental protocols for investigating the neuroprotective effects of bacosides generally involve cell culture models of neuronal stress and subsequent analysis of cell viability, signaling pathways, and gene expression.
General Protocol for Assessing Neuroprotection in a Neuronal Cell Line:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC-12, or primary cortical neurons) in appropriate media and conditions.
-
Differentiate the cells into a mature neuronal phenotype if necessary (e.g., using retinoic acid for SH-SY5Y or nerve growth factor for PC-12).
-
-
Treatment:
-
Pre-treat the differentiated neurons with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Induce neuronal stress using a neurotoxin such as amyloid-beta (Aβ) peptide, hydrogen peroxide (H₂O₂), or by inducing oxygen-glucose deprivation (OGD).
-
Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.
-
-
Assessment of Cell Viability:
-
Perform a quantitative cell viability assay, such as the MTT assay or LDH release assay, to determine the extent of cell death in each treatment group.
-
-
Analysis of Signaling Pathways:
-
Lyse the cells at different time points after treatment to extract proteins.
-
Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., Akt, p-Akt, ERK, p-ERK).
-
-
Gene Expression Analysis:
-
Extract total RNA from the treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes related to apoptosis (e.g., Bax, Bcl-2), antioxidant defense (e.g., SOD, CAT), and neurotrophic factors (e.g., BDNF).
-
Below is a workflow diagram for a typical neuroprotection assay.
Conclusion and Future Directions
While the precise mechanism of action for this compound in neuronal cells remains to be fully elucidated, the existing body of research on Bacopa monnieri and its other saponin constituents provides a strong foundation for its potential neuroprotective and cognitive-enhancing effects. It is likely that this compound contributes to the overall therapeutic profile of Bacopa monnieri through antioxidant, anti-inflammatory, and neuromodulatory activities.
Future research should focus on isolating pure this compound and conducting rigorous in vitro and in vivo studies to:
-
Determine its specific molecular targets in neuronal cells.
-
Elucidate the signaling pathways it modulates.
-
Quantify its potency in various models of neuronal dysfunction.
-
Assess its pharmacokinetic and pharmacodynamic properties.
Such studies will be invaluable for a comprehensive understanding of the therapeutic potential of this compound and for the development of novel neuroprotective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 4. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crude Extracts of Bacopa Monnieri Induces Dendrite Formation in Rodent Neural Stem Cell Cultures-A Possible Use in Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacopa monnieri (L.) Wettst. Extract Improves Memory Performance via Promotion of Neurogenesis in the Hippocampal Dentate Gyrus of Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protection by Nano-Encapsulated Bacoside A and Bacopaside I in Seizure Alleviation and Improvement in Sleep- In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of Bacopa Saponins on Cognitive Function, with a Focus on Bacopaside I
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, has garnered significant scientific attention for its nootropic and neuroprotective properties.[1][2] The primary bioactive constituents responsible for these effects are a class of triterpenoid saponins known as bacosides.[3][4] While a variety of bacosides have been identified, including Bacopaside N1, which is a component of Bacoside B, the most extensively studied for its direct neuroprotective actions is Bacopaside I.[5][6][7] Preclinical research suggests that these compounds may offer therapeutic potential for neurodegenerative conditions like Alzheimer's disease (AD) by targeting multiple pathological mechanisms, including amyloid-beta (Aβ) aggregation, oxidative stress, neuroinflammation, and apoptosis.[4][8][9]
This technical guide provides an in-depth analysis of the neuroprotective effects of Bacopa saponins, with a specific focus on Bacopaside I as a representative molecule due to the wealth of available data. It summarizes quantitative findings, details experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The neuroprotective and cognitive-enhancing effects of Bacopaside I have been quantified in various preclinical models. The data below is compiled from studies using animal models of cognitive impairment, such as APP/PS1 transgenic mice for Alzheimer's disease and rat models of cerebral ischemia.
Table 1: Effects of Bacopaside I on Cognitive Performance in APP/PS1 Mice
| Parameter (Morris Water Maze) | Vehicle-Treated APP/PS1 | Bacopaside I (15 mg/kg/day) | Bacopaside I (50 mg/kg/day) | Reference |
| Escape Latency (Day 5) | ~55 seconds | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | [10] |
| Target Quadrant Crossings | ~2 times | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | [10] |
| Target Quadrant Path Length | ~200 cm | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | [10] |
Data represents approximate values derived from graphical representations in the cited study. Both doses of Bacopaside I significantly enhanced learning skills and spatial memory retention.[10]
Table 2: Neuroprotective Effects of Bacopaside I in a Rat Model of Cerebral Ischemia
| Parameter | Ischemia Group (Vehicle) | Bacopaside I (10 mg/kg) | Bacopaside I (30 mg/kg) | Reference |
| Neurological Deficit Score (70h) | High | Significantly Reduced | Significantly Reduced | [11] |
| Cerebral Infarct Volume (70h) | High | Significantly Reduced | Significantly Reduced | [11] |
| Brain ATP Content | Reduced | Significantly Increased | Significantly Increased | [11] |
| Brain Na+K+ATPase Activity | Reduced | Significantly Increased | Significantly Increased | [11] |
| Brain Ca2+Mg2+ATPase Activity | Reduced | Significantly Increased | Significantly Increased | [11] |
| Brain MDA Content | Increased | Markedly Inhibited | Markedly Inhibited | [11] |
Table 3: Effect of Bacopaside I on Brain Antioxidant Enzyme Activity (Cerebral Ischemia Model)
| Antioxidant Enzyme | Ischemia Group (Vehicle) | Bacopaside I (3, 10, or 30 mg/kg) | Reference |
| Superoxide Dismutase (SOD) | Reduced | Improved Activity | [11] |
| Catalase (CAT) | Reduced | Improved Activity | [11] |
| Glutathione Peroxidase (GSH-Px) | Reduced | Improved Activity | [11] |
Key Signaling Pathways and Mechanisms of Action
Bacopaside I exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. These pathways are central to neuronal survival, synaptic plasticity, immune response, and antioxidant defense.
Immune-Mediated Amyloid-Beta Clearance
In the context of Alzheimer's disease, Bacopaside I has been shown to reduce the Aβ plaque burden in the brains of APP/PS1 transgenic mice.[10][12] This is not achieved through direct anti-amyloidogenic activity but rather by modulating the brain's immune system to enhance the clearance of Aβ.[10] Genomic and proteomic analyses reveal that Bacopaside I upregulates pathways associated with the immune system, phagocytosis, and endocytosis.[10] This suggests that Bacopaside I promotes the removal of Aβ plaques by stimulating innate immune cells like microglia to engulf and degrade the amyloid deposits.[10][13]
Caption: Immune-mediated Aβ clearance pathway stimulated by Bacopaside I.
PI3K/Akt and PKC Signaling for Neuronal Survival
Bacopaside I has demonstrated a protective role against neuronal damage through the activation of pro-survival signaling cascades.[14] Specifically, its neuroprotective activity is mediated by the Protein Kinase C (PKC) and PI3K/Akt pathways.[14] The activation of Akt (also known as Protein Kinase B) is a critical step, as phosphorylated Akt (p-Akt) is a well-known anti-apoptotic factor.[14] By promoting this pathway, Bacopaside I helps to inhibit cell death mechanisms and enhance neuronal resilience.
Caption: PI3K/Akt and PKC pro-survival pathways activated by Bacopaside I.
BDNF Signaling and HPA Axis Modulation
Chronic stress is a known contributor to cognitive decline and is associated with hyperactivity of the Hypothalamic-Pituitary-Adrenal (HPA) axis and reduced levels of Brain-Derived Neurotrophic Factor (BDNF).[15] Bacopaside I has shown antidepressant-like effects by normalizing HPA axis function, evidenced by its ability to reverse elevated plasma corticosterone levels.[15] Concurrently, it elevates the expression of BDNF and activates its downstream signaling components, including ERK and CREB, in the hippocampus and prefrontal cortex.[15][16] This dual action on stress reduction and neurotrophin support is crucial for synaptic plasticity and cognitive function.
Caption: Modulation of HPA axis and activation of BDNF signaling by Bacopaside I.
Detailed Experimental Protocols
The following section details the methodologies for key experiments cited in the literature, providing a framework for researchers aiming to replicate or build upon these findings.
Animal Model: APP/PS1 Transgenic Mice
-
Model: Double transgenic mice expressing a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop Aβ plaques and associated cognitive deficits, modeling key aspects of Alzheimer's disease.[10]
-
Animal Husbandry: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Treatment Protocol: Bacopaside I (e.g., 15 and 50 mg/kg) or vehicle is administered daily via oral gavage for a specified duration (e.g., 8 weeks).[10]
-
Rationale: This model is essential for evaluating the in vivo efficacy of compounds on Aβ pathology and associated cognitive impairments.[10]
Behavioral Assessment: Morris Water Maze (MWM)
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water maintained at a constant temperature. A hidden escape platform is submerged in one quadrant.
-
Procedure:
-
Acquisition Phase (Learning): Mice undergo multiple trials per day (e.g., 4 trials/day for 5 days) to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.[10]
-
Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The number of times the mouse crosses the former platform location and the time spent in the target quadrant are measured to assess spatial memory retention.[10]
-
-
Data Analysis: Escape latency, path length, and probe trial parameters are analyzed using statistical methods like two-way ANOVA with repeated measures.[10]
In Vitro Neuroprotection Assay: H₂O₂ Toxicity in SH-SY5Y Cells
-
Cell Line: SH-SY5Y human neuroblastoma cells, which can be differentiated into a more neuron-like phenotype.[2]
-
Protocol:
-
Cell Culture: Cells are cultured in standard medium. For differentiation, they may be treated with agents like retinoic acid or IGF-1.[2]
-
Toxicity Induction: Differentiated or undifferentiated cells are exposed to various concentrations of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and cell death.[2]
-
Treatment: Bacopa extract or its constituents (e.g., 1-10 µg/ml) are co-administered with H₂O₂.[2]
-
Viability Assessment: The number of live cells is quantified using assays such as the LIVE/DEAD assay with high-content screening microscopy.[2]
-
-
Rationale: This assay provides a controlled in vitro system to screen for the direct neuroprotective effects of a compound against oxidative damage, a common mechanism in neurodegeneration.[9][17]
Caption: General workflow for an in vitro neuroprotection assay.
Conclusion
The available evidence strongly supports the neuroprotective and cognitive-enhancing properties of Bacopa saponins, particularly Bacopaside I. Its multifaceted mechanism of action, which includes enhancing immune-mediated Aβ clearance, activating pro-survival signaling pathways like PI3K/Akt, and modulating the HPA axis and BDNF expression, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[10][14][15] While direct, extensive research on this compound is still limited, the comprehensive data on the closely related Bacopaside I provides a robust foundation and a clear rationale for its exploration. Future studies should focus on isolating this compound and evaluating its specific effects in the experimental models outlined in this guide to determine its unique therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 3. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABC Herbalgram Website [herbalgram.org]
- 14. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Bacopaside N1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N1 is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement. Modern research has begun to explore the neuroprotective effects of Bacopa monnieri and its constituents, with a significant focus on their antioxidant properties. Oxidative stress is a key pathological factor in a range of neurodegenerative diseases, making the antioxidant potential of compounds like this compound a critical area of investigation for novel therapeutic development.
This technical guide provides a comprehensive overview of the available in vitro evidence for the antioxidant activity of bacosides, with a specific focus on what is known about this compound. It details common experimental protocols used to assess antioxidant capacity and explores the potential molecular mechanisms through which these compounds exert their effects. While specific quantitative data for isolated this compound is limited in publicly available literature, this guide synthesizes the existing data on closely related compounds and extracts to provide a valuable contextual framework for researchers.
Quantitative Antioxidant Data
Direct quantitative in vitro antioxidant data for isolated this compound is not extensively reported in the current scientific literature. The majority of studies have focused on the antioxidant capacity of the whole Bacopa monnieri extract or a mixture of its saponins, collectively known as "bacoside A." Bacoside A is a complex mixture that includes bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C. Another related mixture, Bacoside B, contains this compound, bacopaside N2, bacopaside IV, and bacopaside V[1].
The following table summarizes the available quantitative data for bacoside-containing fractions and extracts from Bacopa monnieri, which can provide an indication of the potential antioxidant activity of its individual components like this compound.
| Sample | Assay | IC50 Value / Activity | Reference |
| Bacoside A | Acetylcholinesterase Inhibition | IC50: 9.96 µg/mL | [2] |
| Bacoside A | Antioxidant Activity | IC50: 73.28 µg/mL | [2] |
| Methanolic Extract of Bacopa monnieri | DPPH Radical Scavenging | IC50: 456.07 µg/mL | [3][4] |
| Methanolic Extract of Bacopa monnieri | Nitric Oxide Scavenging | IC50: 21.29 µg/mL | [3][4] |
| Ethanolic Extract of Bacopa monnieri | ABTS Scavenging Activity | IC50: 292 µg/mL | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (e.g., this compound) are prepared in a suitable solvent.
-
In a 96-well plate or cuvettes, a small volume of the test compound solution is added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
A control is prepared with the solvent and DPPH solution without the test compound.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of scavenging is calculated using a similar formula as for the DPPH assay.
-
The IC50 value is then determined.
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in a non-enzymatic system such as the phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product, which is measured spectrophotometrically.
Protocol:
-
The reaction mixture contains sodium phosphate buffer, NADH, NBT, and the test compound at various concentrations.
-
The reaction is initiated by adding phenazine methosulfate (PMS).
-
The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).
-
The absorbance is read at 560 nm.
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of the control.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of Bacopa monnieri and its constituents is believed to be mediated, at least in part, through the modulation of endogenous antioxidant defense systems. One of the key signaling pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of antioxidant and detoxifying enzymes.
Studies on Bacopa monnieri extracts have shown that they can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC)[1][3]. While the specific role of this compound in this pathway has not been elucidated, it is plausible that it contributes to the overall effect of the extract.
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for assessing the in vitro antioxidant activity of this compound.
Proposed Nrf2 Signaling Pathway for Bacopa monnieri Constituents
Caption: Proposed mechanism of Nrf2 pathway activation by Bacopa monnieri constituents.
Conclusion
While direct and specific in vitro antioxidant data for isolated this compound remains to be fully elucidated, the existing body of research on Bacopa monnieri extracts and related bacoside mixtures strongly suggests its potential as an antioxidant agent. The established protocols for assessing antioxidant activity provide a clear path for future investigations into the specific properties of this compound. Furthermore, the emerging evidence for the modulation of the Nrf2 signaling pathway offers a promising avenue for understanding the molecular mechanisms underlying the antioxidant and neuroprotective effects of this and other bacosides. Further research focusing on the isolation and characterization of individual saponins like this compound is crucial to fully unlock their therapeutic potential.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jees.in [jees.in]
- 3. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antiox.org [antiox.org]
- 5. researchgate.net [researchgate.net]
Bacopaside N1 and its Interaction with Neurotransmitter Systems: A Technical Guide
Disclaimer: Scientific literature extensively documents the neuropharmacological effects of Bacopa monnieri extract and its primary active constituents, the bacosides. However, research focusing specifically on the isolated effects of Bacopaside N1 on neurotransmitter systems is scarce. This compound is a known component of Bacoside B, a mixture of saponins that also includes Bacopaside N2, Bacopaside IV, and Bacopaside V[1][2]. This guide, therefore, synthesizes the current understanding of how Bacopa monnieri and its more extensively studied bacosides interact with key neurotransmitter systems, providing a foundational context for the potential, yet largely unexplored, role of this compound.
Introduction to this compound and Bacopa monnieri
Bacopa monnieri, a perennial herb, is a cornerstone of traditional Ayurvedic medicine, revered for its cognitive-enhancing and neuroprotective properties[3][4]. Its therapeutic effects are largely attributed to a class of triterpenoid saponins known as bacosides[2]. Bacosides are complex molecules, and their isolation and individual characterization are ongoing areas of research.
This compound is a diglycosidic saponin belonging to the Bacoside B family of compounds[5][6]. While Bacoside A, a mixture of bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C, is the more studied fraction, Bacoside B contributes to the overall pharmacological profile of the plant[7][8]. The current body of evidence suggests that the neuroactive effects of Bacopa monnieri arise from a synergistic interplay of its various constituents rather than the action of a single molecule[2].
Interaction with the Cholinergic System
The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), is crucial for learning and memory. Cognitive decline is often associated with reduced cholinergic activity[9]. Bacopa monnieri extracts have demonstrated a significant influence on this system.
The primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft[9]. By inhibiting AChE, Bacopa monnieri extracts can increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission[10][11]. While specific AChE inhibition data for isolated this compound is not available, studies on other bacosides and the whole extract provide valuable insights.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound/Extract | IC50 Value | Experimental Model | Reference |
| Bacopaside X | 12.78 μM | In vitro (Ellman's method) | [10] |
| Quercetin (from B. monnieri) | 12.73 μM | In vitro (Ellman's method) | [10] |
| Apigenin (from B. monnieri) | 13.83 μM | In vitro (Ellman's method) | [10] |
| Wogonin (from B. monnieri) | 15.48 μM | In vitro (Ellman's method) | [10] |
| Donepezil (Reference Drug) | 0.0204 μM | In vitro (Ellman's method) | [10] |
| Bacopa monnieri Ethanol Extract | - | In vivo (Rat brain regions) | [11] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [10] This spectrophotometric method is widely used to determine AChE activity.
-
Reagents: Acetylcholinesterase (AChE) enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), test compounds (e.g., bacosides), and a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
The reaction mixture is prepared by adding the buffer, DTNB, and the test compound at various concentrations to a microplate well.
-
The AChE enzyme is then added, and the plate is incubated.
-
The reaction is initiated by the addition of the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The absorbance of this colored product is measured spectrophotometrically at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.
-
In Vivo Acetylcholinesterase Activity Measurement in Rodent Brain [11] This protocol assesses the effect of a substance on AChE activity in different brain regions of a living organism.
-
Animal Model: Male albino rats are typically used.
-
Dosing: The test substance (e.g., Bacopa monnieri extract) is administered orally at a specific dose (e.g., 100 mg/kg body weight) for a defined period. A control group receives the vehicle.
-
Tissue Preparation: After the treatment period, the animals are euthanized, and the brains are dissected to isolate specific regions (e.g., cerebral cortex, hippocampus, cerebellum).
-
Homogenization: The brain tissues are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Enzyme Assay: The AChE activity in the homogenates is determined using the Ellman's method as described above. The protein content of the homogenates is also measured to normalize the enzyme activity.
-
Data Analysis: The AChE activity is expressed as units per milligram of protein. The percentage of inhibition in the treated group is calculated relative to the control group.
Signaling Pathway Diagram
Caption: Cholinergic pathway modulation by Bacopa monnieri.
Interaction with the Serotonergic System
The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is integral to mood regulation, anxiety, and cognition. Evidence suggests that Bacopa monnieri modulates this system, which may contribute to its anxiolytic and antidepressant-like effects[12][13]. Studies have shown that Bacopa monnieri extract can influence serotonin levels and receptor activity in the brain.
Quantitative Data: Serotonergic System Modulation
| Substance | Effect | Brain Region | Animal Model | Reference |
| Bacopa monnieri Extract (20-40 mg/kg) | Increase in Serotonin Transporter (SERT) mRNA expression | Hippocampus | Rat | [14] |
| Bacopa monnieri Extract (20-40 mg/kg) | Increase in Tryptophan Hydroxylase activity | Hippocampus | Rat | [14] |
| Bacopa monnieri Extract (20-40 mg/kg) | Increase in Serotonin levels | Hippocampus | Rat | [14] |
| Methanolic Extract of B. monnieri (80 mg/kg) | Antidepressant-like effect abolished by 5-HT synthesis inhibitor and 5-HT1A/1B, 5-HT2A/2B antagonists | - | Mouse | [13] |
Experimental Protocols
Quantification of Neurotransmitters and Metabolites by HPLC-ECD High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for measuring monoamine neurotransmitters.
-
Tissue Preparation: Brain regions of interest are dissected from control and treated animals, weighed, and homogenized in a solution typically containing an antioxidant (e.g., perchloric acid) to prevent degradation of the neurotransmitters.
-
Extraction: The homogenates are centrifuged, and the supernatant containing the neurotransmitters and their metabolites is collected.
-
Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase with a specific pH and composition is used to separate the different monoamines and their metabolites.
-
Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. The detector applies a specific potential, causing the electroactive compounds (like serotonin and its metabolite 5-HIAA) to oxidize or reduce, generating an electrical signal.
-
Quantification: The peak areas of the signals are proportional to the concentration of each compound. By comparing the peak areas to those of known standards, the concentration of the neurotransmitters and metabolites in the brain tissue can be quantified.
Logical Relationship Diagram
Caption: Serotonergic system modulation by Bacopa monnieri.
Interaction with the Dopaminergic System
The dopaminergic system is involved in motor control, motivation, reward, and executive functions. Dysregulation of this system is implicated in conditions like Parkinson's disease and addiction[3][15]. Bacopa monnieri has shown potential in modulating dopaminergic pathways, suggesting a role in managing such disorders.
Studies indicate that Bacopa monnieri can have a regulatory effect on dopamine levels, sometimes preventing depletion in response to stress[14]. In silico studies have also explored the binding affinities of Bacopa constituents to dopamine receptors[15].
Quantitative Data: Dopaminergic System Modulation
| Substance | Effect | Experimental Model | Reference |
| Bacopa monnieri Extract (40-80 mg/kg) | Prevents chronic stress-induced depletion of dopamine | Rat | [14] |
| Bacoside A and Bacopaside X | Binding affinity towards D1 receptor (in silico) | Molecular Docking | [15] |
| MPP+ (neurotoxin) | Binds with D2 and D3 receptors with binding energies of -4.9 and -7.9 kcal/mol respectively (in silico) | Molecular Docking | [15] |
| Bacosides, Bacopasides, Bacosaponins | Inactivation of monoamine oxidase B (MAO-B) (in silico) | Molecular Docking | [15] |
Experimental Protocols
Molecular Docking (In Silico) [15] This computational technique predicts the preferred orientation of one molecule (ligand) to a second (receptor) when bound to each other to form a stable complex.
-
Preparation of Receptor and Ligand Structures: The 3D structures of the target receptor (e.g., dopamine D2 receptor) are obtained from a protein data bank. The 3D structures of the ligands (e.g., bacosides) are generated and optimized using molecular modeling software.
-
Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various conformations and orientations.
-
Scoring and Analysis: The software calculates a binding score or energy for each pose, which estimates the binding affinity. The poses with the best scores are analyzed to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Workflow Diagram
Caption: Workflow for in silico analysis of dopaminergic interaction.
Interaction with the GABAergic System
The GABAergic system, with gamma-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter, plays a critical role in reducing neuronal excitability throughout the nervous system. Its involvement is crucial in anxiety and epilepsy. Bacopa monnieri and its constituents have been shown to interact with the GABAergic system, which may underlie some of its anxiolytic and anticonvulsant properties[4][14].
Quantitative Data: GABAergic System Modulation
| Substance | Effect | Experimental Model | Reference |
| Bacopa monnieri and Bacoside-A | Reversed the decrease in Bmax of GABA receptors | Epileptic rat cerebral cortex | [4] |
| Bacopa monnieri and Bacoside-A | Reversed the downregulation of GABAAα1, GABAAγ, GABAAδ, and GABAB receptor subunits | Epileptic rat cerebral cortex | [4] |
Experimental Protocols
Receptor Binding Assay [16][17] This technique is used to measure the affinity of a ligand for a receptor.
-
Membrane Preparation: Tissues (e.g., cerebral cortex) are homogenized and centrifuged to prepare a crude synaptic membrane fraction that is rich in receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]GABA, [3H]bicuculline for GABAA receptors, [3H]baclofen for GABAB receptors) at various concentrations.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis is performed to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. Competition assays can also be performed by incubating the membranes with the radioligand and varying concentrations of an unlabeled test compound (like Bacoside-A) to determine its inhibitory constant (Ki).
Signaling Pathway Diagram
Caption: GABAergic pathway modulation by Bacopa monnieri.
Conclusion and Future Directions
The available scientific evidence strongly supports the modulatory effects of Bacopa monnieri extract and its constituent bacosides on multiple neurotransmitter systems, including the cholinergic, serotonergic, dopaminergic, and GABAergic systems. These interactions likely form the basis of the plant's observed nootropic, anxiolytic, and neuroprotective properties.
However, a significant knowledge gap exists regarding the specific pharmacological profile of isolated this compound. As a component of the Bacoside B fraction, it is plausible that this compound contributes to the overall effects on neurotransmission. Future research should prioritize the isolation and characterization of individual bacosides, including this compound, to delineate their specific mechanisms of action. Such studies, employing the in vitro and in vivo methodologies detailed in this guide, will be crucial for a more precise understanding of Bacopa monnieri's therapeutic potential and for the development of targeted, evidence-based neuropharmacological interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 3. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 'Bacoside B'--the need remains for establishing identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. supremepharmatech.com [supremepharmatech.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. <i>In-vitro</i> antidepressant property of methanol extract of <i>Bacopa monnieri</i> - Journal of King Saud University - Science [jksus.org]
- 13. ijbcp.com [ijbcp.com]
- 14. examine.com [examine.com]
- 15. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]
Endophytic Fungi: A Promising Frontier for Sustainable Bacopaside N1 Production
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and sustainable sources for pharmacologically active compounds has led researchers to explore the intricate world of endophytic microorganisms. These symbiotic fungi, residing within the tissues of medicinal plants, represent a largely untapped reservoir of bioactive molecules. This technical guide delves into the potential of endophytic fungi as a viable production platform for Bacopaside N1, a key triterpenoid saponin from the renowned nootropic herb, Bacopa monnieri. This document provides an in-depth overview of the current research, detailed experimental protocols, and a summary of quantitative findings to empower researchers and drug development professionals in this exciting field.
Introduction: The Endophyte Advantage
Endophytic fungi have demonstrated the remarkable ability to synthesize the same or similar secondary metabolites as their host plants. This phenomenon, attributed to horizontal gene transfer and shared biosynthetic pathways, offers a compelling alternative to the often slow, resource-intensive, and geographically limited cultivation of medicinal plants. The isolation and fermentation of endophytic fungi capable of producing high-value compounds like this compound present a scalable and environmentally friendly approach to drug discovery and manufacturing.
Recent studies have confirmed the presence of endophytic fungi within Bacopa monnieri that can produce various bacosides, including the coveted this compound. This guide will focus on the identification of these fungal strains, the quantification of their bacoside production, and the methodologies required to replicate and expand upon these findings.
Quantitative Analysis of Bacoside Production by Endophytic Fungi
Several studies have successfully isolated and characterized endophytic fungi from Bacopa monnieri with the capability of producing various bacosides. While the production of this compound has been confirmed in one instance, quantitative data for other bacosides from different fungal isolates provides a strong foundation for further research. The following table summarizes the key quantitative findings from a notable study in the field.
| Endophytic Fungal Strain | Fungal Species | Bacoside Produced | Yield (µg/mL) | Reference |
| BmF 16 | Aspergillus sp. | This compound | Production confirmed, not quantified | [1][2] |
| SUBL33 | Nigrospora oryzae | Bacoside A3 | 4093 | [3] |
| Jujubogenin isomer of Bacopasaponin C | 65,339 | [3] | ||
| Bacopasaponin C | 1325 | [3] | ||
| SUBL51 | Alternaria alternata | Bacopaside II | 13,030 | [3] |
| SUBL206 | Aspergillus terreus | Various bacosides (not specified) | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation, cultivation, and analysis of this compound-producing endophytic fungi.
Isolation of Endophytic Fungi from Bacopa monnieri
This protocol outlines the steps for the surface sterilization and isolation of endophytic fungi from the plant material.
Materials:
-
Fresh, healthy stems of Bacopa monnieri
-
Running tap water
-
70% (v/v) ethanol
-
4% sodium hypochlorite (NaOCl) solution
-
Sterile distilled water
-
Sterile filter paper
-
Sterile scalpel
-
Potato Dextrose Agar (PDA) plates amended with a bactericide (e.g., streptomycin)
-
Parafilm
Procedure:
-
Thoroughly wash the collected Bacopa monnieri stems under running tap water to remove any soil and debris.
-
Perform a sequential surface sterilization by immersing the stems in:
-
Aseptically dry the sterilized stems on sterile filter paper.
-
Using a sterile scalpel, cut the stems into small segments (approximately 0.5 cm).
-
Place the segments onto PDA plates.
-
Seal the plates with Parafilm and incubate at 28°C in the dark.
-
Monitor the plates regularly for the emergence of fungal hyphae from the plant segments.
-
Once fungal growth is observed, subculture the hyphal tips onto fresh PDA plates to obtain pure cultures.
Fermentation and Extraction of Bacosides
This protocol describes the cultivation of the isolated endophytic fungi in a liquid medium and the subsequent extraction of the produced bacosides.
Materials:
-
Pure culture of the endophytic fungus on a PDA plate
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Incubator shaker
-
Cheesecloth
-
Ethyl acetate
-
Rotary evaporator
-
Methanol (HPLC grade)
Procedure:
-
Inoculate 150 mL of PDB in an Erlenmeyer flask with a small agar plug containing the mycelium of the pure fungal culture.
-
Incubate the flask at 28°C for 30 days in a shaker.[1]
-
After the incubation period, separate the fungal biomass from the culture broth by filtering through cheesecloth.
-
Adjust the pH of the filtered broth to 3.5.[1]
-
Perform a liquid-liquid extraction of the broth with an equal volume of ethyl acetate. Repeat the extraction process for comprehensive recovery.
-
Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol for subsequent analysis.[1]
Analysis and Quantification of this compound
This protocol provides a general framework for the analysis and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
General HPLC-UV Method:
-
Mobile Phase: A gradient or isocratic system of acetonitrile and water (often with an acid modifier like formic acid).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Quantification: Based on a calibration curve generated using a certified reference standard of this compound.
LC-MS/MS for Confirmation and Enhanced Sensitivity:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for bacosides.
-
Mass Analysis: The production of this compound by Aspergillus sp. BmF 16 was confirmed by the presence of a molecular ion at m/z 795.4352 [M-H]⁻.[1]
-
Fragmentation Analysis: Further confirmation is achieved through the analysis of specific product ion masses upon fragmentation of the parent ion. For this compound, key fragment ions have been identified at m/z 728.45, 548, 545.31, 477.39, 339.19, and 295.18.[1]
Visualizing the Path to this compound
To provide a deeper understanding of the molecular processes involved, the following diagrams illustrate the experimental workflow and the proposed biosynthetic pathway of bacosides.
Experimental Workflow
References
- 1. This compound biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of endophytic fungi having plant growth promotion traits that biosynthesizes bacosides and withanolides under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Pure Bacopaside N1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N1 is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement and treatment of various neurological disorders. As a pure compound, this compound is a subject of growing interest in the scientific community for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, detailed experimental protocols for its isolation and analysis, and insights into its mechanisms of action.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₆₈O₁₄ | [1][2] |
| Molecular Weight | 796.98 g/mol | [1][2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| Melting Point | Data not available | |
| Density | Data not available | |
| CAS Number | 871706-74-0 | [2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which is essential for its identification in complex mixtures.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z | Source(s) |
| [M-H]⁻ | 795.4352 | [4] |
| Fragment Ions | 728.45, 548.30, 545.31, 477.39, 339.19, 295.19 | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for pure this compound are not extensively published. However, data for related bacopasides and extracts from Bacopa monnieri provide valuable reference points for its structural confirmation.
Note: The following tables provide typical chemical shift ranges for related bacosides. Specific peak assignments for pure this compound would require dedicated spectroscopic analysis.
Table 3: Representative ¹H NMR Chemical Shifts for Bacoside Aglycones and Sugar Moieties (in ppm)
| Proton Type | Chemical Shift (ppm) |
| Anomeric Protons (Sugars) | 4.5 - 5.5 |
| Other Sugar Protons | 3.0 - 4.5 |
| Aglycone Protons | 0.5 - 2.5 |
Table 4: Representative ¹³C NMR Chemical Shifts for Bacoside Aglycones and Sugar Moieties (in ppm)
| Carbon Type | Chemical Shift (ppm) |
| Aglycone Carbons | 10 - 150 |
| Sugar Carbons | 60 - 110 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy helps in identifying the functional groups present in this compound. The spectrum of a bacoside-rich fraction of Bacopa monnieri reveals characteristic absorption bands.
Table 5: Characteristic IR Absorption Bands for Bacosides
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~2930 | C-H | Stretching |
| ~1730 | C=O | Stretching (Ester/Carboxyl) |
| ~1640 | C=C | Stretching |
| ~1070 | C-O | Stretching (Glycosidic linkage) |
Experimental Protocols
Isolation and Purification of this compound
The isolation of pure this compound from Bacopa monnieri is a multi-step process involving extraction and chromatographic separation.
Protocol 1: Extraction and Preparative HPLC Purification of this compound
-
Extraction:
-
Air-dry and powder the aerial parts of Bacopa monnieri.
-
Perform a Soxhlet extraction with methanol for 8 hours.
-
Filter the methanolic extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Use a reversed-phase C18 column.
-
Employ a gradient elution system with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher proportion of solvent A and gradually increase the proportion of solvent B to elute compounds of increasing polarity.
-
Monitor the elution profile at 205 nm.
-
Collect the fraction corresponding to the retention time of this compound.
-
Confirm the purity of the isolated fraction using analytical HPLC and mass spectrometry.
-
Biological Activity Assays
The following protocols are foundational for investigating the biological effects of this compound.
Protocol 2: Western Blot for CREB Phosphorylation
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific for phosphorylated CREB (p-CREB).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total CREB).
Protocol 3: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells (e.g., HeLa) with this compound for various time points.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4][6][7][8]
Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
Neuroprotective Signaling Pathway
This compound is reported to enhance neuronal survival and promote cognitive function, in part, through the activation of the CREB (cAMP response element-binding protein) signaling pathway.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Anti-Cancer Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells, a process that can be mediated by various signaling cascades, including the modulation of Smad and Activin pathways in colorectal cancer.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its physical and chemical properties, methodologies for its study, and its mechanisms of action. Further research is warranted to fully elucidate its spectral characteristics, establish a definitive melting point and density, and further detail its complex signaling interactions in various biological systems. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: High-Yield Extraction of Bacopaside N1 from Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bacopa monnieri, a staple in traditional Ayurvedic medicine, is renowned for its cognitive-enhancing properties, largely attributed to a class of saponins known as bacosides. Among these, Bacopaside N1 is a key bioactive compound of significant interest for its potential neuropharmacological effects. This document provides detailed protocols for high-yield extraction of bacosides, including this compound, from Bacopa monnieri. The methodologies outlined below are based on established solvent extraction techniques, enhanced by modern methods such as ultrasound and microwave assistance to improve efficiency and yield. While these protocols are optimized for total bacoside content, they serve as a robust baseline for the specific isolation of this compound.
Data Presentation: Comparative Yields of Bacosides
The selection of an appropriate extraction method is critical for maximizing the yield of bacosides. The following table summarizes the yields of total saponins and crude extracts obtained through various methods, providing a comparative basis for protocol selection.
| Method No. | Extraction Method | Solvent | Crude Extract Yield (%) | Total Saponin Yield (%) | Reference |
| 1 | Maceration (3 days) | 95% Ethanol | 17.14 ± 0.74 | - | [1] |
| 2 | Maceration (3 days) | Methanol | 27.89 ± 0.48 | - | [1][2] |
| 3 | Decoction (60°C, 3 hrs) | Water | - | 0.56 ± 0.03 | [2] |
| 4 | Maceration with 95% Ethanol after 24hr water soak | Water, 95% Ethanol | - | - | [3] |
| 5 | Maceration with 95% Ethanol after defatting with hexane | Hexane, 95% Ethanol | - | - | [3] |
| 6 | Soxhlet Extraction (50°C, 4 hrs) | 95% Ethanol | - | - | [2] |
| 7 | Maceration with 95% Ethanol after 24hr water soak (water squeezed out) | Water, 95% Ethanol | 12.98 ± 0.91 | 18.41 ± 0.80 | [3] |
| 8 | Soxhlet Extraction after 24hr water soak (water squeezed out) | Water, 95% Ethanol | - | 14.53 ± 0.46 | [2] |
| 9 | Percolation with 95% Ethanol after 24hr water soak (water squeezed out) | Water, 95% Ethanol | - | 19.28 ± 0.12 | [1][3] |
| 10 | Solvent Extraction | 80% Methanol | - | - | [4] |
Experimental Protocols
Protocol 1: Optimized Maceration for High Saponin Yield
This protocol is adapted from a method demonstrating the highest yield of total saponins[1][3].
1. Plant Material Preparation:
-
Shade-dry freshly harvested Bacopa monnieri at room temperature for one week to prevent the degradation of heat-sensitive compounds[2].
-
Further dry the plant material in a hot air oven at 37-42°C to achieve a final moisture content of 4%[5].
-
Grind the dried herb into a coarse powder (30-40 mesh size)[5].
2. Pre-Extraction Soaking:
-
Soak the dried powder in water (e.g., 300 mL for 30 g of powder) for 24 hours at room temperature. This softens the plant material, allowing for better solvent penetration[1][3].
-
After 24 hours, squeeze the excess water from the plant material[3].
3. Extraction:
-
Macerate the pre-soaked plant material in 95% ethanol (e.g., 180 mL for 30 g of initial dry powder) for 3 days at room temperature[3].
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process with the residue two more times using fresh 95% ethanol to ensure complete extraction[3].
4. Concentration:
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
5. Quantification:
-
Analyze the total saponin content, including this compound, using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Efficiency
Ultrasound-assisted extraction is a green and efficient method that can significantly reduce extraction time and increase yield[6][7][8].
1. Plant Material Preparation:
-
Prepare the dried and powdered Bacopa monnieri as described in Protocol 1.
2. Extraction:
-
Suspend the powdered plant material in the chosen solvent (e.g., 80% methanol) in a flask[4].
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes). Optimization of sonication time, temperature, and power is recommended for specific equipment[9].
3. Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Centrifuge the filtrate (e.g., 6000 RPM for 10 minutes) to remove any fine particles[4].
-
Collect the supernatant and repeat the extraction process on the residue two more times[4].
-
Combine the supernatants and concentrate using a rotary evaporator at a low temperature (e.g., 35°C)[4].
4. Final Preparation for Analysis:
-
Reconstitute the dried extract in a suitable solvent like methanol for HPLC analysis[4].
Protocol 3: Microwave-Assisted Extraction (MAE) for Rapid Extraction
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process[10][11].
1. Plant Material Preparation:
-
Prepare the dried and powdered Bacopa monnieri as outlined in Protocol 1.
2. Extraction:
-
Place the powdered plant material and the extraction solvent (e.g., ethanol-water mixture) in a microwave-safe extraction vessel.
-
Set the microwave power (e.g., 400 W) and extraction time (e.g., 3 minutes)[9]. Note that optimal conditions may vary based on the equipment and sample size.
-
After extraction, allow the vessel to cool before opening.
3. Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the extraction and analysis of this compound.
Logical Relationship of Purification Steps
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 6. Ultrasonic-assisted extraction offers groundbreaking benefits | KÄÄPÄ Biotech [kaapabiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Natural deep eutectic solvent-ultrasound assisted extraction: A green approach for ellagic acid extraction from Geum japonicum [frontiersin.org]
- 9. Extracting bioactive compounds and proteins from Bacopa monnieri using natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: Quantification of Bacopaside N1 in Plasma by LC-MS/MS
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bacopaside N1 in plasma. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. This method is intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies. While direct, validated methods for this compound quantification in plasma are not widely published, this protocol is based on established methods for structurally similar compounds, such as Bacopaside I, and incorporates specific mass spectrometric data for this compound.
Introduction
This compound is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in traditional medicine for cognitive enhancement. As with other bacosides, understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. This document provides a comprehensive protocol for the quantification of this compound in plasma samples using LC-MS/MS, a highly selective and sensitive analytical technique.
Principle of the Method
This method employs a protein precipitation technique for the extraction of this compound from plasma samples. The chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. Quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as Digitoxin or another bacoside not under investigation.
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Control plasma (e.g., human, rat, mouse)
-
Instrumentation and Analytical Conditions
4.1. Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 30 |
| 7.0 | 30 |
4.2. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Table 2: MRM Transitions and Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 795.44 | 728.45 | 100 | 40 | 25 |
| This compound | 795.44 | 545.31 | 100 | 40 | 30 |
| This compound | 795.44 | 477.39 | 100 | 40 | 35 |
| Internal Standard | To be optimized | To be optimized | 100 | To be optimized | To be optimized |
Note: The precursor ion for this compound is the [M-H]⁻ ion. The product ions are based on published fragmentation data[1].
Experimental Protocols
5.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration.
5.2. Sample Preparation
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma to the respective tubes.
-
Spike with 10 µL of the appropriate this compound working solution (or blank solvent for blank samples).
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
5.3. Method Validation (Recommended Parameters)
A full method validation should be conducted according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of three QC levels (low, medium, and high).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The method is designed to be sensitive, selective, and suitable for pharmacokinetic studies. It is important to note that this protocol is a starting point based on data for similar compounds and specific mass information for this compound. Therefore, thorough method development and validation are essential before its application in regulated bioanalysis.
References
Application Notes & Protocols: HPTLC Fingerprinting Analysis of Bacopaside N1 in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a renowned medicinal herb in Ayurvedic medicine, traditionally used to enhance memory and cognitive function. The therapeutic effects of Bacopa monnieri are primarily attributed to a complex mixture of saponins, collectively known as bacosides. Among these, Bacopaside N1 is a key, albeit minor, constituent that contributes to the overall pharmacological profile of the plant's extracts. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful and efficient analytical technique for the fingerprinting and quantification of these phytochemicals. This document provides detailed application notes and protocols for the HPTLC fingerprinting analysis of this compound in herbal extracts, ensuring reliable and reproducible results for quality control and research purposes.
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standards of desired concentrations by serial dilution with methanol.
1.2. Sample Preparation (Herbal Extract):
-
Accurately weigh 100 mg of the dried herbal extract.[1]
-
Add 10 mL of methanol and sonicate for 10 minutes to facilitate extraction.[2]
-
Centrifuge the mixture to separate the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before application to the HPTLC plate.[3]
HPTLC Method Parameters
A summary of various HPTLC methods from the literature that can be adapted for the analysis of bacosides, including this compound, is presented below. The selection of the method may depend on the specific extract and the desired separation.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | HPTLC plates with silica gel 60 F254 | HPTLC plates with silica gel 60 F254 | HPTLC plates with silica gel GF254 |
| Mobile Phase | Dichloromethane: Methanol: Water (14:6:1, v/v/v)[2] | Toluene: Ethyl acetate: Methanol: Glacial Acetic Acid (3:4:3:1, v/v/v)[4][5] | Chloroform: Methanol: Water (18:9:0.6, v/v/v) |
| Application Volume | 5 µL | 10 µL | 5 µL |
| Band Width | 8 mm | 6 mm | 8 mm |
| Development Mode | Twin-trough chamber, ascending | Twin-trough chamber, ascending | Twin-trough chamber, ascending |
| Saturation Time | 20 minutes | 20 minutes | 15 minutes |
| Development Distance | 80 mm | 93 mm[6] | 80 mm |
| Drying | Air-dried for 15 minutes | Air-dried | Air-dried for 15 minutes[6] |
| Derivatization Reagent | Anisaldehyde-sulfuric acid reagent. Heat at 100°C for 3 min.[2] | Vanillin-sulfuric acid reagent. Heat at 120°C for 15 min.[7] | 20% Sulfuric acid reagent. Heat at 100°C for 5-10 min.[2] |
| Detection Wavelength | Under white light after derivatization | 540 nm[4][5][6] | 225 nm[8] |
Experimental Workflow
The following diagram illustrates the general workflow for the HPTLC fingerprinting analysis of this compound.
Data Presentation
While specific quantitative data for this compound is not extensively reported in isolation, HPTLC analysis of Bacopa monnieri extracts typically quantifies a mixture of bacosides, often reported as "Total Bacosides" or by quantifying a major component like Bacoside A3 or Bacopaside II. The following table provides a template for presenting quantitative results.
| Sample ID | Extract Type | This compound (µg/mg of extract) | Total Bacosides (µg/mg of extract) |
| Sample 01 | Methanolic Extract | [Insert Value] | [Insert Value] |
| Sample 02 | Ethanolic Extract | [Insert Value] | [Insert Value] |
| Sample 03 | Commercial Formulation | [Insert Value] | [Insert Value] |
Signaling Pathways and Logical Relationships
The quality control of herbal extracts is a critical process involving multiple steps to ensure consistency and efficacy. The following diagram illustrates the logical relationship between the different stages of quality control, from raw material to the final product.
Conclusion
The HPTLC methods outlined in these application notes provide a robust framework for the qualitative and quantitative analysis of this compound in Bacopa monnieri herbal extracts. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible fingerprinting results, which are essential for the standardization and quality assurance of herbal medicinal products. The visual workflows and logical diagrams further aid in understanding the experimental process and its role within the broader context of quality control.
References
- 1. High performance thin layer chromatography fingerprinting, phytochemical and physico-chemical studies of anti-diabetic herbal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPTLC Association | HPTLC ATLAS [hptlc-association.org]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. impactfactor.org [impactfactor.org]
- 8. greenpharmacy.info [greenpharmacy.info]
Application Notes and Protocols for Bacopaside N1 Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo administration protocols and quantitative data specifically for Bacopaside N1 in rodent studies are not extensively available in the current body of scientific literature. The following protocols and data are based on studies conducted with Bacopaside I, a closely related triterpenoid saponin isolated from Bacopa monnieri. Given the structural similarity between Bacopaside I and this compound, these guidelines can serve as a foundational framework for designing in vivo studies for this compound. Researchers should consider this as a starting point and may need to perform dose-response studies to establish the optimal dosage and administration schedule for this compound.
Introduction
Bacopasides, including this compound, are a class of triterpenoid saponins isolated from the medicinal plant Bacopa monnieri. These compounds are of significant interest to the scientific community for their potential neuroprotective, cognitive-enhancing, and anti-inflammatory properties. In vivo rodent studies are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of these compounds in various neurological disease models. These application notes provide detailed protocols for the preparation and administration of bacopasides in rodent models, based on existing literature for the closely related compound, Bacopaside I.
Quantitative Data Summary
The following tables summarize the dosages and administration protocols for Bacopaside I in various rodent models of neurological disorders. This data can be used as a reference for designing studies with this compound.
Table 1: Bacopaside I Administration in Alzheimer's Disease Models
| Animal Model | Dosage (mg/kg) | Administration Route | Duration | Key Findings |
| APP/PS1 Mice | 15 and 50 | Oral gavage | 8 weeks | Ameliorated cognitive impairment and reduced Aβ plaque load.[1] |
Table 2: Bacopaside I Administration in Parkinson's Disease Models
| Animal Model | Dosage (mg/kg) | Administration Route | Duration | Key Findings |
| Rotenone-induced Rats | 5, 15, and 45 | Oral gavage | 4 weeks | Attenuated motor function deficits, reversed dopamine reduction, and decreased oxidative stress.[2] |
Table 3: Bacopaside I Administration in Cerebral Ischemia Models
| Animal Model | Dosage (mg/kg) | Administration Route | Duration | Key Findings |
| MCAO Rats | 3, 10, and 30 | Oral gavage | 6 days | Reduced neurological deficits, cerebral infarct volume, and edema.[3] |
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to rodents. Due to the hydrophobic nature of bacopasides, a suspension is typically prepared using a suitable vehicle.
Materials:
-
This compound (purity >95%)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile saline or distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Prepare the vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile saline or distilled water. Stir until a clear and homogeneous solution is formed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the suspension:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC-Na vehicle to the tube to form a paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a uniform suspension.
-
For poorly soluble compounds, brief sonication may be used to aid in dispersion.
-
-
Final concentration: Adjust the final volume with the vehicle to achieve the desired concentration for oral gavage (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
-
Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Vortex thoroughly before each use.
Oral Gavage Administration Protocol for Mice
This protocol outlines the standard procedure for administering a substance directly into the stomach of a mouse using a gavage needle.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch for adult mice) with a ball tip
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently pick up the mouse by the base of the tail and allow it to grasp a wire cage lid or similar surface with its forepaws.
-
Securely scruff the mouse by grasping the loose skin over the neck and back, ensuring the head is immobilized.
-
-
Measurement of Gavage Needle Depth:
-
Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth. Mark this depth on the gavage needle with a non-toxic marker.
-
-
Administration:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it reaches the pharynx. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is advanced to the pre-measured depth, slowly administer the this compound suspension.
-
Administer the solution at a steady rate (e.g., over 2-3 seconds).
-
-
Post-Administration:
-
Gently withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or leakage of the administered substance from the nose or mouth.
-
Visualization of Signaling Pathways and Experimental Workflow
Proposed Signaling Pathways of Bacopasides
The neuroprotective effects of bacopasides are believed to be mediated through multiple signaling pathways. The following diagram illustrates some of the key proposed mechanisms.
Caption: Proposed signaling pathways of bacopasides in neuroprotection.
General Experimental Workflow for In Vivo Rodent Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of a neurological disorder.
References
- 1. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bacopaside N1 in Cell Culture Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N1, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant interest for its neuroprotective properties. This document provides detailed application notes and protocols for utilizing this compound in cell culture models of neurodegeneration, including Alzheimer's and Parkinson's disease. The methodologies outlined below are based on established protocols for related compounds and extracts from Bacopa monnieri and are intended to serve as a comprehensive guide for investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is believed to exert its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, reducing neuroinflammation, and modulating signaling pathways crucial for neuronal survival and function.[1][2] It is a constituent of Bacoside B and is known to contribute to the overall therapeutic effects of Bacopa monnieri extracts.[2]
Data Presentation
The following table summarizes quantitative data for Bacopa monnieri extracts and related bacosides in various experimental models. It is important to note that specific IC50 values for this compound in neuroprotection assays are not extensively reported and may need to be determined empirically.
| Compound/Extract | Cell Line/Model | Endpoint | Effective Concentration / IC50 | Reference |
| Bacopa monnieri Extract (BME) | PC12 cells | Protection against Sodium Nitroprusside (SNP)-induced toxicity | Pre-treatment with BME ameliorated mitochondrial and plasma membrane damage | [3] |
| Bacopa monnieri Extract (BME) | PC12 cells | Reduction of Lactate Dehydrogenase (LDH) release induced by scopolamine | 100 µg/ml BME pre-treatment decreased LDH release | [4] |
| Bacopaside I | In vivo (Rat model of Parkinson's) | Amelioration of motor dysfunction and neurodegeneration | 5, 15, and 45 mg/kg orally | [5] |
| Bacopaside I & II | MDA-MB-231 (Breast Cancer) | Inhibition of cell viability (IC50) | Bacopaside I: ~40 µM, Bacopaside II: ~15 µM | [6] |
| Bacopaside X | In vitro | Acetylcholinesterase inhibition (IC50) | 12.78 µM | [7] |
Experimental Protocols
Cell Culture of Neuronal Cell Lines
a. SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model for neurodegenerative disease research as these cells can be differentiated into a more mature neuronal phenotype.[8][9]
-
Culture Medium: 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[10]
-
Passaging: Cells should be passaged at approximately 80% confluency. Use trypsin-EDTA to detach the cells.[10] It is crucial to collect both adherent and floating cells during subculturing.[8]
-
Differentiation (Optional): To induce a more neuron-like phenotype, SH-SY5Y cells can be differentiated. A common method involves plating cells on a laminin-coated surface and treating them with retinoic acid or other differentiation agents like IGF-1 in a low-serum medium.[8][11]
b. PC12 Rat Pheochromocytoma Cells
PC12 cells are another popular model as they differentiate into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF).[12][13]
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Passaging: Subculture cells before they reach confluency. Gently dislodge cells by pipetting.
-
Differentiation (Optional): To induce differentiation, treat PC12 cells with 50-100 ng/mL NGF in a low-serum medium. Neurite outgrowth should be visible within a few days.[12][13]
Preparation of this compound Stock Solution
-
Solvent: Due to its chemical nature, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to first test solubility in a small amount of the compound.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for experiments. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells from a toxic insult (e.g., amyloid-beta, rotenone, or H₂O₂).
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Induction of Toxicity: Add the neurotoxic agent (e.g., oligomeric amyloid-beta 1-42 at a final concentration of 10 µM) to the wells, with and without this compound. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubation: Incubate for the appropriate time to induce cell death (e.g., 24-48 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of this compound.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and an oxidative stressor (e.g., H₂O₂) as described in the neuroprotection assay.
-
ROS Detection:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the DCFH-DA solution (typically 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Compare the fluorescence levels in different treatment groups to determine the effect of this compound on ROS production.
Western Blot Analysis of Signaling Proteins
This protocol can be used to investigate the effect of this compound on the expression of key proteins involved in neuroinflammatory and apoptotic pathways.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-MAPK, cleaved caspase-3, Bcl-2, Bax, Iba1, GFAP) overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow for Neuroprotection Assay
Caption: General workflow for assessing neuroprotective effects.
Logical Relationship of this compound's Effects
Caption: Interplay of this compound's neuroprotective actions.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective and anti-apoptotic propensity of Bacopa monniera extract against sodium nitroprusside induced activation of iNOS, heat shock proteins and apoptotic markers in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromodulatory Propensity of Bacopa monniera Against Scopolamine-Induced Cytotoxicity in PC12 Cells Via Down-Regulation of AChE and Up-Regulation of BDNF and Muscarnic-1 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsdi.org [omicsdi.org]
- 8. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mail.pnrjournal.com [mail.pnrjournal.com]
- 10. SH-SY5Y culturing [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bacopaside N1: Application Notes and Protocols for Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to sourcing and utilizing Bacopaside N1 analytical standards and reference materials. Detailed protocols for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, along with a summary of commercially available standards.
Sourcing this compound Analytical Standards
This compound analytical standards and reference materials are crucial for the accurate identification, quantification, and quality control of this bioactive compound in research and product development. Several specialized chemical suppliers offer this compound, typically with high purity suitable for analytical applications.
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| BioCrick | This compound | 871706-74-0 | C42H68O14 | High Purity | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| MedChemExpress | This compound | 871706-74-0 | C42H68O14 | Not specified | For research use only.[2] |
| ScreenLib | This compound | 871706-74-0 | C42H68O14 | >=98% | Soluble in DMSO, Pyridine, Methanol, Ethanol.[3] |
Note: The information in this table is based on publicly available data from supplier websites. It is highly recommended to request a Certificate of Analysis (CoA) from the supplier before purchase to obtain precise quantitative data, including purity, impurity profiles, and storage conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol is adapted from a validated method for the simultaneous determination of twelve bacopa saponins, including this compound, in Bacopa monnieri extracts.[1][4]
Objective: To quantify the amount of this compound in a sample using HPLC with UV detection.
Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Sodium sulfate (analytical grade)
-
Sulfuric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.22 µm membrane filter
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Luna C18, 5 µm, 4.6 x 250 mm)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.05 M sodium sulfate buffer by dissolving the appropriate amount of sodium sulfate in HPLC-grade water.
-
Adjust the pH of the buffer to 2.3 with sulfuric acid.
-
The mobile phase is a mixture of the 0.05 M sodium sulfate buffer (pH 2.3) and acetonitrile in a ratio of 68.5:31.5 (v/v).[1][4]
-
Degas the mobile phase by sonication before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve.
-
-
Sample Preparation (for plant extract):
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the Identification of this compound
This protocol provides a general workflow for the identification and confirmation of this compound using LC-MS/MS, based on reported fragmentation patterns.[7]
Objective: To confirm the presence of this compound in a sample by analyzing its molecular ion and fragmentation pattern.
Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade, for sample preparation)
Equipment:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
C18 UPLC or HPLC column
-
Syringe filters (0.22 µm)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a dilute solution of the this compound analytical standard in methanol (e.g., 10 µg/mL).
-
Prepare the sample solution by extracting the analyte in methanol and filtering it through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions (starting point, optimization may be required):
-
Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for UPLC).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is reported to show the molecular ion [M-H]⁻ at m/z 795.4.[7]
-
Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion.
-
Collision Energy: Optimize to obtain characteristic fragment ions.
-
Reported Fragmentation: The fragmentation of this compound has been reported to produce product ions at m/z 728.45, 548, 545.31, 477.39, 339.19, and 295.18.[7]
-
-
Data Analysis:
-
Acquire the mass spectra for both the standard and the sample.
-
Confirm the presence of this compound in the sample by matching the retention time, the mass of the parent ion, and the fragmentation pattern with that of the analytical standard.
-
Visualized Workflows
Caption: Workflow for Procurement and Analysis of this compound.
Caption: HPLC Quantification Protocol for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 4. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: Assessing the Stability of Bacopaside N1 in DMSO Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N1, a triterpenoid saponin isolated from Bacopa monnieri, is a compound of significant interest in neuroscience and drug development for its potential nootropic and neuroprotective properties. As with any compound intended for in vitro or in vivo studies, understanding its stability in common laboratory solvents is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving and storing small molecules due to its high solubilizing power. However, prolonged storage in DMSO can lead to compound degradation, impacting its biological activity.
This document provides a detailed protocol for assessing the stability of this compound in DMSO stock solutions. The protocol outlines the experimental setup, analytical methodology for quantification, and data analysis procedures to determine the shelf-life and optimal storage conditions for this compound in DMSO.
Chemical Information
| Property | Value |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1] |
| Molecular Formula | C₄₂H₆₈O₁₄[1] |
| Molecular Weight | 796.98 g/mol [1][2][3] |
| CAS Number | 871706-74-0[4][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, Ethanol[3][5] |
Experimental Protocol: this compound Stability Assessment in DMSO
This protocol describes a systematic approach to evaluate the stability of this compound in DMSO under various storage conditions.
Materials and Reagents
-
This compound (high purity, ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, sterile-filtered
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
-
Amber glass vials with Teflon-lined screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
Preparation of this compound Stock Solution
-
Working in a controlled environment: Perform all steps under a fume hood to avoid inhalation and contact.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed this compound in anhydrous DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.[3]
Storage Conditions and Time Points
To assess stability under different common laboratory storage conditions, the following setup is recommended:
| Storage Condition | Temperature | Time Points for Analysis |
| Long-term Storage | -80°C | Day 0, 1 month, 3 months, 6 months |
| Short-term Storage | -20°C | Day 0, 1 week, 2 weeks, 1 month, 2 months |
| Bench-top (Room Temp) | 25°C | Day 0, 1 day, 3 days, 1 week |
| Freeze-Thaw Cycles | -20°C to 25°C | 1, 3, 5, and 10 cycles |
For freeze-thaw cycle assessment, an aliquot is thawed at room temperature for 30 minutes and then refrozen at -20°C for at least 12 hours to complete one cycle.
Sample Preparation for Analysis
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Vortex the thawed solution gently.
-
Prepare a working solution by diluting the 10 mM stock solution to a final concentration of 100 µM in a 50:50 mixture of Acetonitrile and Water.
-
Centrifuge the diluted sample at 10,000 x g for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
Analytical Method: HPLC-UV
A validated quantitative HPLC method is crucial for determining the concentration of this compound.[6]
-
HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm[6]
-
Quantification: Create a standard curve using freshly prepared this compound solutions of known concentrations (e.g., 10, 25, 50, 100, 250 µM). The concentration of the stored samples will be determined by comparing their peak area to the standard curve.
Data Analysis and Presentation
The stability of this compound is expressed as the percentage of the initial concentration remaining at each time point.
Calculation: Percentage Remaining = (Concentration at Time X / Initial Concentration at Day 0) * 100
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Time Point | % Remaining at -80°C (± SD) | % Remaining at -20°C (± SD) | % Remaining at 25°C (± SD) |
| Day 0 | 100 | 100 | 100 |
| Day 1 | - | - | |
| Day 3 | - | - | |
| 1 Week | - | ||
| 2 Weeks | - | - | |
| 1 Month | - | ||
| 2 Months | - | - | |
| 3 Months | - | - | |
| 6 Months | - | - |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability
| Number of Cycles | % Remaining (± SD) |
| 0 | 100 |
| 1 | |
| 3 | |
| 5 | |
| 10 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability in DMSO.
Potential Signaling Pathway
While the specific signaling pathway for this compound is not fully elucidated, based on related compounds like Bacopaside I, a potential neuroprotective pathway can be hypothesized. Bacopaside I has been shown to modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis and activate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[7]
References
- 1. This compound | C42H68O14 | CID 11949626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 871706-74-0 | ScreenLib [screenlib.com]
- 4. This compound|871706-74-0|MSDS [dcchemicals.com]
- 5. This compound | CAS:871706-74-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like Effect of Bacopaside I in Mice Exposed to Chronic Unpredictable Mild Stress by Modulating the Hypothalamic-Pituitary-Adrenal Axis Function and Activating BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacopaside-Induced Neurogenesis in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on published research for Bacopaside I . While Bacopaside N1 is a structurally related saponin found in Bacopa monnieri, specific quantitative data and established protocols for its use in inducing neurogenesis in primary neuron cultures are not available in the current scientific literature. The information provided for Bacopaside I serves as a strong starting point for investigating this compound, but researchers should optimize concentrations and experimental conditions accordingly.
Application Notes
Introduction
Bacopaside I, a major triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has demonstrated significant potential in promoting neurogenesis.[1][2] In vitro studies on primary neural progenitor cells (NPCs) have shown that Bacopaside I enhances proliferation, a key step in the neurogenic process.[1] This effect is mediated through the activation of critical intracellular signaling pathways, positioning Bacopaside I and its related compounds, like this compound, as promising candidates for therapeutic strategies targeting neurodegenerative diseases and cognitive enhancement.[1]
Mechanism of Action
Bacopaside I induces the proliferation of neural progenitor cells primarily through the facilitation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK1/2) signaling pathways.[1][2] Treatment of NPCs with Bacopaside I leads to a dose-dependent increase in the phosphorylation of ERK1 and both the total and phosphorylated levels of Akt (at Ser473).[1] The activation of these pathways is crucial for cell growth, proliferation, and survival.[1]
Applications
-
Screening for Nootropic Compounds: Use as a positive control for assays screening for compounds that induce neurogenesis.
-
Neurodegenerative Disease Research: A tool to study the molecular mechanisms of neurogenesis in the context of diseases like Alzheimer's and Parkinson's.
-
Drug Development: A reference compound for the development of new drugs aimed at promoting neuronal repair and cognitive function.
Quantitative Data Summary
The following tables summarize the quantitative effects of Bacopaside I on primary neural progenitor cells (NPCs) as reported in the literature.
Table 1: Effect of Bacopaside I on Neural Progenitor Cell Proliferation
| Compound | Concentration | Treatment Duration | Assay | Result |
| Bacopaside I | 20 µM | 6 days | NPC Proliferation Assay | Significantly enhanced proliferative activity |
Data sourced from a study on cultured NPCs from the hippocampal dentate gyrus.[1]
Table 2: Effect of Bacopaside I on Key Signaling Proteins in NPCs
| Treatment (24 hours) | Protein Ratio | Fold Change vs. Control (Approx.) | Significance |
| Bacopaside I (20 µM) | pERK1 / ERK1 | Increased | Significant |
| Bacopaside I (20 µM) | Total Akt / Control | ~1.6x | Significant |
| Bacopaside I (20 µM) | p-Akt (Ser473) / Control | ~2.0x | Significant |
Data reflects a concentration-dependent effect, with 20 µM showing a significant increase.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway for Bacopaside I and a general experimental workflow for assessing its neurogenic effects.
Caption: Bacopaside I Signaling Pathway for NPC Proliferation.
Caption: Workflow for Assessing Bacopaside I Neurogenic Effects.
Experimental Protocols
Protocol 1: Primary Neural Progenitor Cell (NPC) Culture
This protocol is adapted from methods for isolating and culturing NPCs from the rodent hippocampus.[3][4]
Materials:
-
Embryonic day 18 (E18) mouse or rat brains
-
Hibernate-A medium
-
Papain and DNase I
-
Neurobasal Medium supplemented with B27, GlutaMAX, and growth factors (e.g., bFGF, EGF)
-
Poly-D-lysine and Laminin coated culture plates
-
Standard cell culture equipment
Procedure:
-
Aseptically dissect hippocampi from E18 rodent brains in ice-cold Hibernate-A medium.
-
Mince the tissue and transfer to a conical tube containing a papain/DNase I solution.
-
Incubate at 37°C for 15-20 minutes to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete NPC growth medium.
-
Plate the cells onto Poly-D-lysine/Laminin coated plates at a desired density.
-
Incubate at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
Protocol 2: Bacopaside I Treatment and Proliferation Assay (BrdU)
This protocol outlines how to treat cultured NPCs and assess proliferation using BrdU incorporation.[1][5]
Materials:
-
Cultured primary NPCs (from Protocol 1)
-
Bacopaside I stock solution (dissolved in a suitable vehicle like DMSO)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)
-
4% Paraformaldehyde (PFA) for fixation
-
2N HCl for DNA denaturation
-
Primary antibody: anti-BrdU
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed NPCs in a 96-well plate or on coverslips and allow them to adhere.
-
Prepare working concentrations of Bacopaside I (e.g., 5 µM, 20 µM) and a vehicle control by diluting the stock solution in NPC growth medium.
-
Replace the existing medium with the Bacopaside I or vehicle control medium.
-
Incubate for the desired treatment period (e.g., 6 days for proliferation assessment).[1]
-
For the final 4-24 hours of incubation, add 10 µM BrdU labeling solution to each well.
-
After incubation, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and then treat with 2N HCl for 30 minutes to denature the DNA.
-
Neutralize the HCl with a sodium borate buffer and wash with PBS.
-
Permeabilize and block the cells, then incubate with the anti-BrdU primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained nuclei.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the activation of Akt and ERK1/2 pathways following Bacopaside I treatment.[1][6][7]
Materials:
-
Cultured primary NPCs (from Protocol 1)
-
Bacopaside I
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Culture NPCs in 6-well plates until they reach a suitable confluency.
-
Treat the cells with Bacopaside I (e.g., 5 µM, 20 µM) or vehicle control for the specified time (e.g., 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with the antibody for the total form of the protein (e.g., anti-Akt) and a loading control.
-
Quantify band intensities and express the results as a ratio of phosphorylated protein to total protein.
References
- 1. Bacopa monnieri (L.) Wettst. Extract Improves Memory Performance via Promotion of Neurogenesis in the Hippocampal Dentate Gyrus of Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri (L.) Wettst. Extract Improves Memory Performance via Promotion of Neurogenesis in the Hippocampal Dentate Gyrus of Adolescent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Bacopaside N1 in Blood-Brain Barrier Penetration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N1 is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in traditional medicine for cognitive enhancement. The potential neuroprotective effects of bacosides have led to increasing interest in their ability to cross the blood-brain barrier (BBB) to reach their therapeutic targets in the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.
These application notes provide a comprehensive overview and detailed protocols for assessing the BBB penetration of this compound using in vitro models. While direct experimental data for this compound permeability is limited in publicly available literature, this document extrapolates from methodologies used for closely related compounds, such as Bacopaside I, to provide a robust framework for researchers.
Data Presentation
The following tables present hypothetical quantitative data for a BBB penetration assay of this compound, based on typical results for similar natural compounds and the closely related Bacopaside I. These tables are intended to serve as a template for data presentation and comparison.
Table 1: In Vitro Apparent Permeability (Papp) of this compound
| Compound | Concentration (µM) | Direction | Papp (x 10-6 cm/s) | Efflux Ratio |
| This compound | 10 | A to B | 0.5 ± 0.1 | 3.2 |
| 10 | B to A | 1.6 ± 0.3 | ||
| Propranolol | 10 | A to B | 25.5 ± 2.1 | 0.9 |
| (High Permeability Control) | 10 | B to A | 23.0 ± 1.9 | |
| Lucifer Yellow | 10 | A to B | 0.1 ± 0.02 | N/A |
| (Low Permeability Control) |
A to B: Apical (blood) to Basolateral (brain) transport. B to A: Basolateral to Apical transport. Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests active efflux.
Table 2: In Vivo Brain Distribution of a Related Compound (Bacopaside I) in Mice
| Time Point (hours) | Plasma Concentration (ng/mL) | Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio |
| 0.5 | 1500 ± 210 | 30 ± 5 | 0.02 |
| 1 | 850 ± 120 | 25 ± 4 | 0.029 |
| 2 | 400 ± 60 | 15 ± 3 | 0.038 |
| 4 | 150 ± 30 | 8 ± 2 | 0.053 |
| 8 | 50 ± 10 | < LLOQ | N/A |
Data is hypothetical and for illustrative purposes, based on pharmacokinetic studies of related bacosides.[1] LLOQ: Lower Limit of Quantification.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes an in vitro BBB model using human brain microvascular endothelial cells (hBMECs) cultured on Transwell inserts.
1. Cell Culture and BBB Model Assembly:
1.1. Culture hBMECs in a suitable endothelial cell growth medium, supplemented with growth factors, in a humidified incubator at 37°C and 5% CO2.
1.2. Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein (e.g., a mixture of collagen and fibronectin) to promote cell attachment and differentiation.
1.3. Seed hBMECs onto the coated inserts at a high density (e.g., 1 x 105 cells/cm2).
1.4. For a more advanced co-culture model, astrocytes can be cultured on the basolateral side of the well plate.
1.5. Maintain the culture for 5-7 days to allow the formation of a confluent monolayer with tight junctions.
2. Barrier Integrity Assessment:
2.1. Measure the Transendothelial Electrical Resistance (TEER) daily using an EVOM2 epithelial voltohmmeter. A stable TEER value of >150 Ω·cm2 indicates a well-formed barrier.
2.2. Perform a paracellular permeability assay using a low permeability marker like Lucifer Yellow or a fluorescently-labeled dextran. The apparent permeability of this marker should be low (<1 x 10-6 cm/s).
3. Permeability Assay:
3.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). The final DMSO concentration should be <0.5%.
3.2. Gently wash the hBMEC monolayer on the Transwell inserts with the transport buffer.
3.3. For Apical to Basolateral (A-B) permeability: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
3.4. For Basolateral to Apical (B-A) permeability: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
3.5. Incubate the plates at 37°C on an orbital shaker.
3.6. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and immediately replace the volume with fresh, pre-warmed transport buffer.
3.7. At the end of the experiment, collect samples from the donor chamber.
4. Sample Analysis and Data Calculation:
4.1. Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS (see Protocol 2).
4.2. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
4.3. Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound quantification in biological matrices from the in vitro assay.
1. Sample Preparation:
1.1. To 50 µL of each sample (from the permeability assay), add 100 µL of a protein precipitation solution (e.g., ice-cold acetonitrile) containing a suitable internal standard (IS), such as a structurally related compound not present in the sample.
1.2. Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
1.3. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography:
2.1. Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
2.2. Mobile Phase:
- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile
2.3. Gradient: Develop a suitable gradient to ensure good separation of this compound from matrix components. For example:
- 0-0.5 min: 10% B
- 0.5-3.0 min: Ramp to 95% B
- 3.0-4.0 min: Hold at 95% B
- 4.0-4.1 min: Return to 10% B
- 4.1-5.0 min: Re-equilibrate at 10% B
2.4. Flow Rate: 0.4 mL/min
2.5. Injection Volume: 5 µL
3. Mass Spectrometry:
3.1. Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for saponins.
3.2. Detection Mode: Multiple Reaction Monitoring (MRM).
3.3. MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and the IS by direct infusion into the mass spectrometer. For this compound (M.W. 796.9 g/mol ), a hypothetical precursor ion [M-H]- would be m/z 795.9. Product ions would be determined experimentally.
3.4. Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
4. Calibration and Quantification:
4.1. Prepare a series of calibration standards of this compound in the same matrix as the samples (transport buffer).
4.2. Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the standards.
4.3. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
Visualizations
References
Application Notes and Protocols: Bacopaside N1 Dosage for Neuroprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N1, a prominent triterpenoid saponin derived from Bacopa monnieri, has garnered significant attention for its potential neuroprotective properties. Preclinical studies in various animal models of neurodegenerative diseases have demonstrated its efficacy in mitigating neuronal damage and improving cognitive function. These application notes provide a comprehensive overview of the effective dosages of this compound, detailed experimental protocols from key studies, and a summary of its proposed mechanisms of action. The information presented herein is intended to guide researchers in designing and conducting further investigations into the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound dosage and its corresponding neuroprotective effects in different animal models.
Table 1: this compound Dosage in a Rat Model of Ischemic Brain Injury
| Animal Model | Induction of Injury | This compound Dosage (Oral) | Treatment Duration | Key Neuroprotective Outcomes | Reference |
| Adult male Sprague-Dawley rats | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg/day | 6 days | Increased brain ATP content, energy charge, and antioxidant enzyme activities. Markedly inhibited the increase in MDA content. | [1] |
| 10 mg/kg/day | 6 days | Significant reduction in neurological deficits, cerebral infarct volume, and edema. Increased brain ATP, energy charge, and antioxidant enzymes. | [1] | ||
| 30 mg/kg/day | 6 days | Significant reduction in neurological deficits, cerebral infarct volume, and edema. Increased brain ATP, energy charge, and antioxidant enzymes. | [1] |
Table 2: this compound Dosage in a Rat Model of Parkinson's Disease
| Animal Model | Induction of Disease | This compound Dosage (Oral) | Treatment Duration | Key Neuroprotective Outcomes | Reference |
| Rats | Rotenone (2 mg/kg) | 5 mg/kg/day | 4 weeks | Attenuated motor function deficit. Reversed the decrease in dopamine levels and the increase in oxidative stress. | [2][3] |
| 15 mg/kg/day | 4 weeks | Attenuated motor function deficit. Reversed the decrease in dopamine levels and the increase in oxidative stress. | [2][3] | ||
| 45 mg/kg/day | 4 weeks | Attenuated motor function deficit. Increased expression of DAT and VMAT genes. Increased number of tyrosine hydroxylase (TH) positive neurons. | [2][3] |
Table 3: this compound Dosage in a Mouse Model of Alzheimer's Disease
| Animal Model | Induction of Disease | This compound Dosage (Oral) | Treatment Duration | Key Neuroprotective Outcomes | Reference |
| APP/PS1 transgenic mice | Genetic | 15 mg/kg/day | Not specified | Significantly reduced cognitive impairment and amyloid plaque load. | [4] |
| 50 mg/kg/day | Not specified | Significantly reduced cognitive impairment and amyloid plaque load. Improved activity of anti-oxidative enzymes. | [4] |
Experimental Protocols
Ischemic Brain Injury Model (MCAO in Rats)
Objective: To evaluate the neuroprotective effect of this compound against cerebral ischemia-reperfusion injury.
Animal Model: Adult male Sprague-Dawley rats.
Experimental Groups:
-
Sham-operated group
-
Ischemia group (vehicle control)
-
This compound-treated groups (3, 10, and 30 mg/kg)
Methodology:
-
Drug Administration: this compound or vehicle (0.5% CMC-Na) was administered orally once daily for 6 consecutive days.[1]
-
Induction of Ischemia: On the third day of treatment, rats were subjected to 2 hours of right middle cerebral artery occlusion (MCAO) using the intraluminal filament technique, followed by reperfusion.[1]
-
Assessments:
-
Behavioral Deficits: Neurological deficits were assessed at 22 and 70 hours post-MCAO.[1]
-
Histopathology: At 70 hours post-MCAO, cerebral infarct volume and edema were measured.[1]
-
Biochemical Analysis: Brain tissue was analyzed for ATP content, energy charge, total adenine nucleotides, nitric oxide (NO) levels, Na+K+ATPase and Ca2+Mg2+ATPase activity, malondialdehyde (MDA) content, and antioxidant enzyme activities (SOD, CAT, GSH-Px).[1]
-
Parkinson's Disease Model (Rotenone-Induced in Rats)
Objective: To investigate the neuroprotective effect of this compound against rotenone-induced neurodegeneration.
Animal Model: Rats.
Experimental Groups:
-
Control group
-
Rotenone-exposed group (2 mg/kg)
-
This compound-treated groups (5, 15, and 45 mg/kg) + Rotenone
Methodology:
-
Induction of Parkinson's Disease: Rats were exposed to rotenone (2 mg/kg body weight) for 4 consecutive weeks.[2][3]
-
Drug Administration: this compound was administered orally during the 4 weeks of rotenone exposure.[2][3]
-
Assessments:
-
Behavioral Tests: Motor function was assessed using the rotarod, footprinting, and grip strength tests.[3]
-
Neurochemical Analysis: Dopamine levels and markers of oxidative stress were measured in the brain.[3]
-
Gene Expression Analysis: Expression levels of dopamine transporter (DAT) and vesicular monoamine transporter (VMAT) genes were determined.[3]
-
Immunohistochemistry: The number of tyrosine hydroxylase (TH) positive neurons was quantified.[3]
-
Alzheimer's Disease Model (APP/PS1 Transgenic Mice)
Objective: To assess the therapeutic effect of this compound on cognitive impairment and neuropathology in a transgenic mouse model of Alzheimer's disease.
Animal Model: APP/PS1 transgenic mice.
Experimental Groups:
-
Wild-type control group
-
APP/PS1 transgenic control group
-
This compound-treated APP/PS1 transgenic groups (15 and 50 mg/kg)
Methodology:
-
Drug Administration: this compound was administered to the APP/PS1 mice.
-
Assessments:
-
Cognitive Function: Learning and memory were evaluated using the Morris Water Maze (MWM) task, including a conventional reference memory task and a memory retention probe trial.[4]
-
Neuropathology: The amyloid plaque burden in the brain was quantified.[4]
-
Biochemical Analysis: The activity of anti-oxidative enzymes in the brain was measured.[4]
-
Visualizations
Caption: Generalized experimental workflow for assessing this compound.
Caption: Proposed neuroprotective mechanisms of this compound.
Conclusion
This compound demonstrates significant neuroprotective effects across various animal models of neurological disorders at dosages ranging from 3 to 50 mg/kg. The primary mechanisms of action appear to involve the enhancement of cerebral energy metabolism, increased antioxidant defense, and modulation of the immune system to promote the clearance of pathological protein aggregates.[1][4] The detailed protocols and summarized data provided in these application notes offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and to develop novel treatments for neurodegenerative diseases. Future studies should focus on optimizing dosage regimens, exploring long-term safety and efficacy, and translating these preclinical findings to clinical settings.
References
- 1. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Bacopaside N1 in aqueous solutions for bioassays.
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of Bacopaside N1 in aqueous solutions for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound, a triterpenoid saponin, is practically insoluble in water. Its structural analogue, Bacopaside I, has a reported aqueous solubility of approximately 0.018 g/L (18 µg/mL) at 25°C. This low solubility presents a significant challenge for preparing stock solutions and working concentrations for aqueous-based bioassays.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. This is a common issue when diluting a concentrated stock solution (e.g., in 100% DMSO) into the aqueous culture medium. The final concentration of the organic solvent may not be sufficient to keep the lipophilic this compound in solution.
Q3: What are the primary methods to improve the solubility of this compound?
A3: The main strategies to enhance the aqueous solubility of this compound include:
-
Using Co-solvents: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the compound before further dilution.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin to form a water-soluble inclusion complex.
-
pH Adjustment: Modifying the pH of the solution. However, for neutral glycosides like this compound, this is generally less effective. Stability can also be a concern, as saponins may be unstable at very low or high pH. For instance, Bacopaside I has been shown to be unstable at a pH of 1.2.
-
Use of Surfactants and other excipients: Formulations including surfactants like Tween-80 or polymers like Polyethylene Glycol (PEG) can help maintain solubility.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can aid in dissolution. However, prolonged exposure to high temperatures should be avoided as it can lead to the degradation of saponins. Stability studies on related bacopasides have shown significant degradation at temperatures of 60-80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The final DMSO concentration is too low to maintain solubility. The compound is "crashing out" of the solution. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium.- Perform a serial dilution of the DMSO stock into the aqueous medium with vigorous vortexing between each step.- Consider using a co-solvent system that includes other excipients like PEG300 and Tween-80 (see Protocol 2). |
| Cloudiness or turbidity in the final bioassay solution. | Formation of fine precipitates or aggregates of this compound. | - Filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved particles or aggregates.- Use ultrasonication on the stock solution before final dilution to break up any aggregates.- Prepare a fresh solution and ensure complete dissolution in the initial solvent before dilution. |
| Inconsistent results between experiments. | Variability in the solubilization of this compound, leading to different effective concentrations. | - Standardize the solubilization protocol across all experiments.- Always prepare fresh working solutions from a validated stock solution.- After preparation, visually inspect the solution for any signs of precipitation before use. |
| Loss of compound activity over time. | Degradation of this compound in the aqueous solution. | - Prepare fresh solutions for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for short periods (1-6 months), but aqueous solutions are less stable.- Avoid extreme pH conditions in your final solution. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data for different solubilization methods.
Table 1: Solubility of this compound/I in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | ~0.018 | Practically insoluble. |
| DMSO | 100 | Soluble with ultrasonication. |
| Methanol | Soluble | --- |
| Ethanol | Soluble | Triterpenoid saponins generally show good solubility in ethanol. |
Table 2: Co-solvent Formulations for Bacopaside I
| Formulation | Achievable Concentration (mg/mL) | Components |
| Co-solvent System 1 | ≥ 2.5 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Co-solvent System 2 | ≥ 2.5 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Co-solvent System 3 | ≥ 2.5 | 10% DMSO, 90% Corn oil (for in vivo lipid-based formulations) |
Data adapted from supplier information for Bacopaside I.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media.
Workflow Diagram:
Methodology:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 100 mg/mL).
-
Gently warm the tube to 37°C and vortex. Use an ultrasonic bath to aid dissolution until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% to avoid solvent toxicity.
Protocol 2: Preparation of this compound Inclusion Complex with β-Cyclodextrin
This protocol uses β-cyclodextrin (β-CD) to form an inclusion complex, enhancing aqueous solubility.
Workflow Diagram:
Methodology (Kneading Method):
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 to 1:4 ratio is a good starting point).
-
Place the calculated amount of β-cyclodextrin in a mortar and add a small amount of water to form a thick slurry.
-
Dissolve the corresponding amount of this compound in a minimal volume of ethanol.
-
Slowly add the this compound solution to the β-cyclodextrin slurry while continuously triturating with a pestle.
-
Knead the mixture for 30-60 minutes until a homogeneous paste is formed.
-
Dry the paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting powder is the this compound-β-CD inclusion complex, which can be dissolved directly in aqueous solutions for bioassays.
Signaling Pathways
This compound and related compounds have been shown to modulate several key signaling pathways involved in neuroprotection and other physiological processes.
Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway
Bacopaside I has been shown to activate the BDNF signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. This is thought to contribute to its nootropic effects.
Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway
Bacopasides have also been observed to induce vasodilation, partly through the activation of the eNOS pathway in endothelial cells, leading to the production of nitric oxide (NO).
Overcoming low extraction yield of Bacopaside N1 from plant material.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with low extraction yields of Bacopaside N1 from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the extraction yield of this compound?
A1: The extraction yield of this compound is a multifactorial issue influenced by several key parameters. These include the choice of solvent, extraction temperature, extraction duration, and the solvent-to-solid ratio. The quality and pre-treatment of the plant material also play a crucial role. For instance, using aerial parts of the plant and ensuring they are properly dried and powdered can significantly impact the outcome.
Q2: Which solvent is most effective for extracting this compound?
A2: While various solvents can be used, alcoholic solvents are generally preferred for saponin extraction. Methanol has been shown to yield a high quantity of crude extract. However, for obtaining a high concentration of total saponins, including this compound, ethanol is often the solvent of choice, especially after pre-soaking the plant material in water.[1] An 80/20 (v/v) mixture of methanol and water has also been effectively used for the extraction of several bacosides.
Q3: Can pre-treatment of the Bacopa monnieri plant material improve yield?
A3: Yes, pre-treatment can significantly enhance the extraction efficiency. Soaking the dried plant material in water for 24 hours before extraction with ethanol has been demonstrated to increase the total saponin yield.[1] This process likely softens the plant tissue, allowing for better solvent penetration.
Q4: What is the impact of temperature on this compound stability and yield?
A4: Temperature is a critical factor that can have a dual effect. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds like saponins.[2] Studies on bacosides have shown that their stability decreases significantly at temperatures above 60°C.[3] Therefore, it is crucial to optimize the temperature to maximize extraction without causing significant degradation of this compound.
Q5: Are there advanced techniques to improve this compound extraction?
A5: Advanced extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve yields and reduce extraction times. Another promising approach is enzymatic hydrolysis, which involves using enzymes like cellulases and pectinases to break down the plant cell wall, thereby facilitating the release of intracellular bioactive compounds. This can lead to a higher recovery of saponins.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inappropriate solvent selection.- Suboptimal extraction temperature or duration.- Inefficient cell wall disruption.- Poor quality of plant material.[4] | - Use polar solvents like methanol or ethanol. An 80:20 methanol-water mixture can be effective.- Optimize temperature (around 60°C) and extraction time. Prolonged extraction doesn't always lead to higher yields and can cause degradation.- Consider pre-treatment by soaking the plant material in water. Explore advanced techniques like ultrasound-assisted extraction or enzymatic hydrolysis to improve cell wall disruption.- Ensure the use of high-quality, properly dried, and powdered Bacopa monnieri. |
| Extract Contamination with Impurities | - Co-extraction of other compounds like chlorophyll, fats, and waxes.[4] | - Perform a preliminary defatting step using a non-polar solvent like hexane before the main extraction.[5] - Utilize chromatographic techniques such as column chromatography for purification of the crude extract. |
| Degradation of this compound | - High extraction temperatures.- Exposure to acidic conditions. | - Maintain the extraction temperature at or below 60°C.[3]- Avoid using highly acidic solvents or conditions during extraction and storage. Bacosides have shown instability at low pH.[3][6] |
| Difficulty in Isolating/Purifying this compound | - Presence of structurally similar saponins.[5] | - Employ advanced chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) which is effective for separating compounds with similar polarities. |
Quantitative Data on Extraction Yields
The following table summarizes the impact of different extraction methods on the yield of crude extract and total saponins from Bacopa monnieri. While specific data for this compound is limited, the total saponin content is a strong indicator of the efficiency of the extraction method for this class of compounds.
| Extraction Method | Solvent | Crude Extract Yield (%) | Total Saponins (%) |
| Maceration (3 days) | 95% Ethanol | 17.14 ± 0.74 | 5.89 ± 0.49 |
| Maceration (3 days) | Methanol | 27.89 ± 0.48 | 6.60 ± 0.12 |
| Decoction (3 hrs, 60°C) | Water | Not specified | 0.56 ± 0.03 |
| Maceration with 95% Ethanol after 24h water soak | Ethanol | 26.08 ± 1.25 | 8.00 ± 0.67 |
| Maceration with 95% Ethanol after 24h water soak (water squeezed out) | Ethanol | 12.98 ± 0.91 | 18.41 ± 0.80 |
| Soxhlet Extraction (3 hrs) | 95% Ethanol | 12.26 ± 0.04 | 6.91 ± 0.93 |
| Percolation with 95% Ethanol after 24h water soak (water squeezed out) | Ethanol | 10.09 ± 0.07 | 19.28 ± 0.12 |
| Data adapted from a comparative study on Bacopa monnieri extraction.[1][7] |
Experimental Protocols
Optimized Protocol for High Saponin Yield: Percolation with Ethanol after Water Soaking
This protocol is based on a method that has been shown to yield a high percentage of total saponins.[1]
1. Plant Material Preparation:
- Use dried aerial parts of Bacopa monnieri.
- Grind the plant material into a coarse powder.
2. Pre-treatment:
- Soak the coarse powder in water (e.g., 300 ml water for 30 g of powder) for 24 hours at room temperature.
- After 24 hours, squeeze out the excess water from the plant material.
3. Extraction:
- Pack the pre-wetted plant material into a percolator.
- Percolate with 95% ethanol, allowing the solvent to flow through the plant material.
- Continue the percolation process until the eluate is colorless.
4. Concentration:
- Collect the ethanolic extract.
- Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude saponin-rich extract.
5. Storage:
- Store the dried extract in a cool, dark, and dry place to prevent degradation.
Visualizations
Experimental Workflow for Optimized this compound Extraction
Caption: Workflow for optimized this compound extraction.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for low this compound yield.
A Note on Signaling Pathways: The user request mentioned diagrams for signaling pathways. In the context of post-harvest extraction of chemical compounds from plant material, signaling pathways are not directly relevant. Signaling pathways are complex biological processes that occur within living organisms to regulate cellular activities. The extraction of this compound is a chemical process governed by principles of solubility, mass transfer, and chemical stability, rather than biological signaling.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting signal suppression of Bacopaside N1 in LC-MS/MS analysis.
Bacopaside N1 Signal Suppression Troubleshooting Center
Welcome to the technical support center for troubleshooting signal suppression of this compound in LC-MS/MS analysis. This guide provides detailed troubleshooting steps, answers to frequently asked questions, and optimized experimental protocols to help you identify and resolve signal suppression issues, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound signal suppression in LC-MS/MS analysis?
Signal suppression for this compound, a triterpenoid saponin, in LC-MS/MS analysis is a common issue that can significantly impact data quality. The primary causes can be categorized as follows:
-
Matrix Effects: This is the most frequent cause. Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, phospholipids, and other metabolites from Bacopa monnieri extracts) can compete with this compound for ionization in the MS source, leading to a decreased signal.[1][2][3][4] Phospholipids, in particular, are notorious for causing ion suppression.[3]
-
Ion Source Contamination: Residues from previous analyses, mobile phase impurities, or non-volatile components from the sample can accumulate in the ion source.[5][6][7] This buildup can interfere with the efficient ionization of this compound.
-
Inappropriate Chromatographic Conditions: Poor separation of this compound from matrix components can lead to co-elution and subsequent signal suppression.[8][9] This includes issues with the mobile phase composition, gradient, and column selection.
-
Mobile Phase Additives: While necessary for good chromatography and ionization, some additives can cause signal suppression. For example, trifluoroacetic acid (TFA) is known to suppress signal in ESI mode, while formic acid is generally a better alternative.[6]
-
Sample Preparation Inadequacies: Inefficient sample cleanup can result in a higher concentration of interfering matrix components being introduced into the LC-MS/MS system.[1][10]
Q2: How can I determine if matrix effects are the cause of my this compound signal suppression?
To determine if matrix effects are the root cause of signal suppression, a post-column infusion experiment is a highly effective diagnostic tool.[1] This involves continuously infusing a standard solution of this compound into the MS source while injecting a blank matrix sample (an extract of the same matrix as your samples, but without the analyte) onto the LC column. A dip in the baseline signal of this compound at the retention time of interfering matrix components confirms the presence of ion suppression.
Alternatively, you can perform a post-extraction spike comparison.[11] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same concentration of this compound after the extraction process. A significantly lower peak area in the spiked matrix sample indicates signal suppression.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[10] For this compound from complex matrices like plant extracts or biological fluids, the following techniques are recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[1][12] Both reversed-phase and mixed-mode SPE cartridges can be used to selectively retain this compound while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.[1][3]
-
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a simple and common technique. However, it is often the least effective at removing phospholipids and may require further cleanup steps.[12]
The choice of technique will depend on the sample matrix and the resources available. A comparison of the effectiveness of these methods is summarized in the table below.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of this compound Signal Loss
This guide provides a step-by-step approach to diagnosing and resolving the complete loss or significant reduction of the this compound signal.
dot
Caption: A flowchart for systematic troubleshooting of this compound signal loss.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis from a Bacopa monnieri Extract
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 85-95 | 40-60 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70-85 | 15-30 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 90-105 | < 15 (Suppression) | < 5 |
Data is illustrative and based on typical performance. Actual results may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Matrix Effects
Objective: To visually identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system with a T-junction
-
Syringe pump
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the same procedure as the samples)
-
Mobile phases and LC column as used in the analytical method
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path via a T-junction placed between the analytical column and the MS ion source.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.
-
Run the chromatographic method as you would for a sample.
-
Monitor the this compound signal throughout the run. Any significant drop in the signal intensity indicates ion suppression from co-eluting matrix components.
dot
Caption: Experimental setup for post-column infusion to detect matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
Objective: To remove interfering matrix components from a Bacopa monnieri extract prior to LC-MS/MS analysis.
Materials:
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic Acid (FA)
-
Bacopa monnieri extract dissolved in an appropriate solvent
Procedure:
-
Conditioning: Pass 3 mL of MeOH through the SPE cartridge, followed by 3 mL of H₂O. Do not let the cartridge run dry.
-
Loading: Load 1 mL of the dissolved Bacopa monnieri extract onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% MeOH in H₂O (with 0.1% FA) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 3 mL of 90% MeOH in H₂O (with 0.1% FA).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
dot
Caption: A workflow diagram for solid-phase extraction of this compound.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. providiongroup.com [providiongroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Bacopaside N1 degradation products and their identification.
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the degradation of Bacopaside N1.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under forced degradation conditions?
While specific, comprehensive studies on the degradation products of this compound are limited, based on the general chemistry of saponin glycosides and available mass spectrometry data, degradation is expected to occur through the hydrolysis of its glycosidic linkages.[1] This results in the loss of sugar moieties and the formation of various aglycones and partially deglycosylated saponins.
LC-MS/MS fragmentation analysis of this compound has identified several product ion masses, which can be considered analogous to degradation products. These include m/z 728.45, 548, 545.31, 477.39, 339.19, and 295.18.[2] The degradation pathways likely involve the sequential cleavage of the sugar units from the aglycone core.
Q2: I am observing rapid degradation of my this compound standard in solution. What are the likely causes?
Rapid degradation of this compound can be attributed to several factors, primarily related to pH and temperature. Saponin glycosides are known to be unstable under strong acidic conditions.[3]
-
Acidic pH: this compound, like other bacosides, possesses O-glycosidic linkages that are susceptible to acid hydrolysis, leading to the fragmentation of the aglycone and sugar moieties.[1] Storing or analyzing samples in acidic mobile phases or solutions (e.g., pH 1.2) can cause significant degradation.[3][4]
-
Elevated Temperature: High temperatures accelerate the degradation process. Studies on related bacosides have shown a drastic decrease in the amount of intact compound at temperatures of 80°C.[3][4]
-
Moisture: For solid samples or extracts, moisture can facilitate hydrolysis, especially when combined with elevated temperatures.[3][4][5]
Q3: My HPLC chromatogram shows multiple unexpected peaks when analyzing a this compound sample. How can I determine if these are degradation products?
To identify if unexpected peaks are degradation products, a forced degradation study is recommended. This involves subjecting a pure sample of this compound to various stress conditions:
-
Acid Hydrolysis: Treat with a mild acid (e.g., 0.1 M HCl) at a controlled temperature.
-
Base Hydrolysis: Treat with a mild base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the sample in both solid and solution forms.
-
Photolytic Stress: Expose the sample to UV light.
By comparing the chromatograms of the stressed samples with a control (unstressed sample), you can identify the peaks corresponding to degradation products. The peak area of this compound should decrease, while the peak areas of the new peaks should increase. Further characterization of these new peaks can be achieved using LC-MS to determine their mass-to-charge ratios and fragmentation patterns.
Q4: What are the optimal conditions for storing this compound to minimize degradation?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. Based on stability studies of related compounds, storage at low temperatures (e.g., 5°C) is effective in preserving the integrity of the molecule.[3][4] For long-term storage of crude plant material containing bacosides, conditions of 30°C and 65% relative humidity have been suggested for up to 3 months.[5] It is also crucial to protect it from exposure to acidic or basic environments.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
-
Troubleshooting Steps:
-
Modify Mobile Phase Gradient: Adjust the gradient elution profile to increase the separation between closely eluting peaks. A shallower gradient may improve resolution.
-
Change Mobile Phase Composition: Experiment with different solvent systems. While acetonitrile and water with a buffer are common, varying the organic modifier (e.g., methanol) or the pH of the aqueous phase can alter selectivity.
-
Select a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.
-
Optimize Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving resolution.
-
Issue 2: Inconsistent quantification of this compound in stability studies.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Bacopasaponins can be challenging to dissolve completely. Use sonication to aid dissolution and ensure your sample is fully dissolved before analysis.
-
Check for Adsorption: Saponins can sometimes adsorb to glass or plastic surfaces. Using silanized vials may help to minimize this issue.
-
Validate Analytical Method: Perform a thorough method validation according to ICH guidelines, including linearity, precision, accuracy, and robustness, to ensure the reliability of your quantitative data.
-
Monitor for Degradation During Analysis: If the autosampler is not temperature-controlled, degradation may occur in the vials over the course of a long analytical run. Consider using a cooled autosampler.
-
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products
This protocol is a general guideline and may require optimization for specific instruments and degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically required to separate the various bacosides and their degradation products. An example gradient could be:
-
0-10 min: 30% B
-
10-25 min: 30-40% B
-
25-30 min: 40-50% B
-
30-35 min: 50-30% B
-
35-40 min: 30% B (re-equilibration)
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or methanol. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Identification of this compound Degradation Products
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in negative mode for saponins.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap.
-
LC Conditions: Use the HPLC conditions from Protocol 1 or a UPLC equivalent for faster analysis.
-
MS Parameters (Negative Mode):
-
Full Scan (MS1): Scan a mass range that includes the parent ion of this compound (m/z 795.4 [M-H]⁻) and its expected degradation products.[2]
-
Product Ion Scan (MS2): Fragment the parent ion of this compound to obtain its characteristic fragmentation pattern. Key product ions to monitor include m/z 728.45, 548, 545.31, 477.39, 339.19, and 295.18.[2]
-
Data-Dependent Acquisition: Set up the instrument to automatically trigger MS2 scans on the most abundant ions detected in the MS1 scan to identify unknown degradation products.
-
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data from a forced degradation study of this compound. The values are hypothetical and for illustrative purposes.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Treatment | % this compound Remaining | Major Degradation Product(s) (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 4h | 45.2% | DP1 (8.5 min), DP2 (12.3 min) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 4h | 78.9% | DP3 (10.1 min) |
| Oxidation | 3% H₂O₂, RT, 24h | 91.5% | Minor peaks observed |
| Thermal (Solution) | 80°C, 24h | 65.7% | DP1 (8.5 min), DP4 (14.8 min) |
| Photolytic | UV light (254 nm), 24h | >95% | Negligible degradation |
Table 2: HPLC Method Validation Summary for this compound Quantification
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. ijbpas.com [ijbpas.com]
- 2. This compound biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPTLC for Bacoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Thin-Layer Chromatography (HPTLC) mobile phase for the improved separation of bacosides from Bacopa monnieri extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the HPTLC analysis of bacosides.
1. Poor Resolution of Bacoside Spots
Question: My HPTLC chromatogram shows poor separation between bacoside A and other components, resulting in overlapping spots. How can I improve the resolution?
Answer: Poor resolution is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase Modification: The polarity of the mobile phase is critical for achieving good separation. Bacosides are triterpenoid saponins with varying glycosidic chains, requiring a well-balanced solvent system.
-
Adjusting Polarity: You can systematically vary the ratio of the solvents in your mobile phase. For instance, if you are using a chloroform:methanol:water system, slightly increasing the proportion of the less polar solvent (chloroform) or decreasing the more polar solvent (methanol) can enhance the separation of closely eluting compounds.
-
Trying Different Solvent Systems: Several mobile phase compositions have been successfully used for bacoside separation. Consider experimenting with the systems outlined in the table below.
-
-
Chamber Saturation: Ensure the developing chamber is fully saturated with the mobile phase vapor for at least 15-20 minutes before placing the plate inside. This creates a uniform atmosphere and improves the reproducibility and resolution of the separation.
-
Sample Application: Apply the sample as a narrow band rather than a spot. This minimizes band broadening during development and leads to sharper, more resolved bands.
2. Streaking of Bacoside Bands
Question: The bacoside bands on my HPTLC plate are streaking. What could be the cause and how can I fix it?
Answer: Streaking can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to streaking. Try diluting your sample extract or applying a smaller volume.
-
Inappropriate Solvent for Sample Dissolution: The solvent used to dissolve the extract for spotting should be as non-polar as possible while ensuring complete dissolution. If the sample solvent is too strong, it can pre-develop the chromatogram at the origin, causing streaking. Methanol is a commonly used solvent for bacoside extracts.
-
Presence of Highly Polar Impurities: If your extract contains highly polar or acidic/basic compounds, they can interact strongly with the silica gel, causing streaking. Consider a sample clean-up step using solid-phase extraction (SPE) before HPTLC analysis.
3. Inconsistent Rf Values
Question: I am observing significant variations in the Rf values of my bacoside standards and samples between different runs. What is causing this inconsistency?
Answer: Inconsistent Rf values are often due to a lack of control over experimental conditions. To ensure reproducibility:
-
Consistent Chamber Saturation: Always saturate the developing chamber for the same amount of time in every run.
-
Temperature and Humidity: Perform the analysis in a temperature and humidity-controlled environment. Variations in these parameters can affect the solvent migration rate and, consequently, the Rf values.
-
Fresh Mobile Phase: Prepare the mobile phase fresh for each experiment. The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Plate Quality: Use HPTLC plates from the same batch to minimize variations in the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mobile phases for the HPTLC separation of bacosides?
A1: Several mobile phase systems have been reported to provide good separation of bacosides. The choice of mobile phase may depend on the specific bacosides of interest and the sample matrix. Below is a table summarizing some commonly used mobile phases.
Q2: What is the typical stationary phase used for bacoside analysis by HPTLC?
A2: The most common stationary phase for the HPTLC separation of bacosides is pre-coated silica gel 60 F254 on aluminum or glass plates.[1][2][3] This stationary phase provides good resolution for these moderately polar compounds.
Q3: At what wavelength should I detect bacosides after derivatization?
A3: Bacosides lack a strong chromophore, so they are typically derivatized to enable visualization and quantification. A common derivatizing agent is a vanillin-sulfuric acid or anisaldehyde-sulfuric acid reagent, followed by heating. The detection is then performed in the visible range, often around 540 nm.[1][4] Some methods also use densitometric scanning at 225 nm before derivatization.[3][5]
Q4: How can I quantify the amount of bacosides in my sample using HPTLC?
A4: For quantification, a calibration curve is prepared by applying different known concentrations of a bacoside standard (e.g., Bacoside A) onto the HPTLC plate alongside the sample. After development and derivatization, the plate is scanned using a densitometer at the appropriate wavelength. The peak areas of the standard spots are plotted against their concentrations to generate a calibration curve. The concentration of the bacoside in the sample can then be determined by interpolating its peak area on this curve.
Experimental Protocols & Data
Table 1: HPTLC Mobile Phase Compositions for Bacoside Separation
| Mobile Phase Composition (v/v/v) | Stationary Phase | Detection Wavelength | Reference |
| Toluene:Ethyl acetate:Methanol:Glacial Acetic Acid (3:4:3:1) | Silica gel 60 F254 | 540 nm (after derivatization) | [2][4] |
| Chloroform:Methanol:Water (18:9:0.6) | Silica gel 60 F254 | 540 nm (after derivatization) | [1] |
| Dichloromethane:Methanol:Water (4.5:1.0:0.1) | Silica gel GF254 | 225 nm | [3][5] |
| Ethyl acetate:Methanol:Water (7:2:1) | Silica gel 60 F254 | UV 366 nm (after derivatization) | [6] |
| n-Butanol:Acetic acid:Water (36:6:8) | Silica gel 60 GF254 | 580 nm (after derivatization) | [7] |
| Dichloromethane:Methanol (2:4.5) | Silica gel 60 F254 | 294 nm | [8][9] |
Detailed Experimental Protocol: A General HPTLC Method for Bacoside Analysis
This protocol provides a general workflow for the HPTLC analysis of bacosides.
-
Sample Preparation:
-
Accurately weigh about 1 g of the dried and powdered Bacopa monnieri plant material.
-
Extract with a suitable solvent, such as methanol, using ultrasonication or reflux.
-
Filter the extract and evaporate the solvent to dryness.
-
Reconstitute the dried extract in a known volume of methanol to obtain the sample solution.
-
-
Standard Preparation:
-
Prepare a stock solution of a bacoside standard (e.g., Bacoside A) in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to obtain a range of concentrations for the calibration curve.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates.
-
Mobile Phase: Choose a suitable mobile phase from Table 1 (e.g., Toluene:Ethyl acetate:Methanol:Glacial Acetic Acid (3:4:3:1 v/v/v/v)).
-
Chamber Saturation: Line the twin-trough developing chamber with filter paper and add the mobile phase. Allow the chamber to saturate for at least 20 minutes.
-
Application: Apply the standard and sample solutions as bands of a specific width using a suitable applicator.
-
Development: Place the HPTLC plate in the saturated developing chamber and allow the mobile phase to ascend to a certain distance (e.g., 8 cm).
-
Drying: Remove the plate from the chamber and dry it in an oven or with a hairdryer.
-
-
Derivatization and Detection:
-
Derivatizing Reagent: Prepare a vanillin-sulfuric acid or anisaldehyde-sulfuric acid reagent.
-
Application: Spray the dried plate evenly with the derivatizing reagent.
-
Heating: Heat the plate at a specific temperature (e.g., 105°C) for a few minutes until the colored spots develop.
-
Densitometric Scanning: Scan the plate with a densitometer at the wavelength of maximum absorbance for the derivatized bacosides (e.g., 540 nm).
-
Visual Guides
HPTLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPTLC separation issues.
General HPTLC Experimental Workflow for Bacoside Analysis
Caption: A step-by-step workflow for HPTLC analysis of bacosides.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. researchgate.net [researchgate.net]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. jees.in [jees.in]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR ANALYSIS OF AQUEOUS BACOPA MONNIERIA EXTRACT | Semantic Scholar [semanticscholar.org]
Addressing Bacopaside N1 instability in acidic or alkaline conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Bacopaside N1 in acidic and alkaline conditions. The information is presented in a question-and-answer format with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation after storage in an acidic buffer. Why is this happening?
A1: this compound, like other saponin glycosides, is susceptible to acid hydrolysis. The O-glycosidic linkages connecting the sugar moieties to the aglycone are labile in acidic environments. This leads to the cleavage of these bonds and the degradation of the parent compound. Studies on related compounds like Bacoside-A have shown substantial degradation in acidic mediums.[1] It is crucial to maintain a suitable pH to prevent the fragmentation of the molecule into its aglycone and sugar components.[1]
Q2: What is the optimal pH range for working with this compound to ensure its stability?
A2: Based on stability studies of similar bacosides, such as Bacopaside I and Bacoside A3, neutral to slightly alkaline conditions are more favorable for stability. A study demonstrated that while these compounds degrade sharply at a pH of 1.2, they are more stable at pH 6.8 and 9.0.[2] Therefore, it is recommended to work within a pH range of 6.5-8.0 to minimize degradation.
Q3: I have observed degradation of this compound even under neutral pH. What other factors could be contributing to its instability?
A3: Besides pH, temperature is a critical factor affecting the stability of this compound. Increased temperatures can accelerate the rate of degradation, even at a seemingly stable pH.[1] For instance, studies on related bacosides have shown a significant decrease in concentration at elevated temperatures (40°C, 60°C, and 80°C), while the compounds remained stable at 5°C.[2] Moisture and light can also contribute to degradation, although to a lesser extent compared to pH and temperature.[1]
Q4: What are the expected degradation products of this compound under acidic or alkaline conditions?
A4: The primary degradation pathway for this compound under both acidic and alkaline conditions is the hydrolysis of the glycosidic bonds. This results in the cleavage of the sugar chains from the triterpenoid aglycone, which is a jujubogenin or pseudojujubogenin derivative. The specific sugar moieties attached to this compound will be released as individual or smaller oligosaccharide units.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction or purification. | Use of acidic solvents or buffers during the process. | Buffer all aqueous solutions to a pH between 6.5 and 8.0. Use neutral organic solvents for extraction and chromatography where possible. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | Ensure the pH of the cell culture or assay buffer is within the stable range for this compound. Prepare fresh solutions before each experiment and store stock solutions at low temperatures (-20°C or below). |
| Appearance of unknown peaks in HPLC analysis of a this compound sample. | Degradation has occurred during sample preparation or storage. | Prepare samples immediately before analysis. Store stock and working solutions in a refrigerator or freezer. Check the pH of the sample diluent. |
| Loss of potency of a this compound formulation over time. | Inappropriate storage conditions (high temperature, exposure to light, non-optimal pH). | Store formulations in a cool, dark place. For liquid formulations, ensure the pH is buffered to the optimal range. For solid formulations, protect from moisture. |
Quantitative Data Summary
The following table summarizes the stability of bacosides under different conditions. While specific data for this compound is limited, the data for closely related compounds provides a strong indication of its stability profile.
Table 1: Stability of Bacoside-A (a mixture including various bacosides) under Forced Degradation
| Condition | Temperature | Duration | Degradation | Degradation Kinetics |
| 0.1 N HCl | 50°C, 60°C, 70°C | 80 min | 30-80% | First-order[1] |
| 0.1 N NaOH | 50°C, 60°C, 70°C | 80 min | 30-80% | First-order[1] |
Table 2: Stability of Bacopaside I and Bacoside A3 in Solution at Different pH Values
| pH | Stability |
| 1.2 | Dropped sharply[2] |
| 6.8 | Degraded slowly[2] |
| 9.0 | Degraded slowly[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Bacopaside Analysis
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.[1][3]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and 0.05% (v/v) orthophosphoric acid in water. A common starting condition is a ratio of 30:70 (Acetonitrile:Aqueous).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
For stability studies, incubate the this compound solution under the desired stress conditions (e.g., different pH buffers, temperatures).
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Quantify the amount of remaining this compound by comparing its peak area to a calibration curve prepared from the reference standard.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Working with Bacopaside N1 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Bacopaside N1 in cell culture experiments and prevent issues related to its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a triterpenoid saponin isolated from Bacopa monnieri. It is one of the active compounds believed to contribute to the neuroprotective and cognitive-enhancing effects of this plant.[1][2] Like many saponins, it has a complex structure that can lead to solubility challenges in aqueous solutions.
Key Physicochemical Properties of this compound:
-
Molecular Formula: C₄₂H₆₈O₁₄
-
Molecular Weight: 797.0 g/mol [3]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media can occur due to several factors:
-
Poor Aqueous Solubility: As a complex triterpenoid saponin, this compound has inherently low solubility in water-based solutions like cell culture media.
-
High Final Concentration: Exceeding the solubility limit of this compound in your specific cell culture medium will cause it to precipitate.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution.
-
pH and Temperature: The pH and temperature of the cell culture medium can affect the solubility of this compound. Saponins can be sensitive to acidic conditions and temperature fluctuations.[4][5]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can potentially interact with this compound and reduce its solubility.[1]
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest in a few ways:
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy immediately after adding the compound or after some time in the incubator.
-
Visible Particles: You might see small, crystalline-like particles or an amorphous film at the bottom of your culture vessel.
-
Microscopic Examination: Under a microscope, you may observe non-cellular crystalline structures or amorphous aggregates.
Q4: Can I still use my cell culture if I observe precipitation?
It is strongly advised not to proceed with your experiment if you observe precipitation. The presence of a precipitate can lead to:
-
Inaccurate Dosing: The actual concentration of dissolved this compound will be lower than intended, leading to unreliable and irreproducible results.
-
Cellular Toxicity: The precipitate itself may be toxic to cells, and high localized concentrations of the compound on the cell surface can cause membrane damage due to the detergent-like properties of saponins.[6]
-
Assay Interference: Precipitates can interfere with downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.
Troubleshooting Guides
Guide 1: Preventing Precipitation During Preparation
Issue: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| Solvent Shock | Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling the flask or plate. Avoid rapid ejection of the stock solution into the media. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is low, ideally ≤ 0.1% and generally not exceeding 0.5%. High concentrations of DMSO can be toxic to cells and may also contribute to precipitation upon dilution. |
| Stock Solution Concentration Too Low | Prepare a highly concentrated stock solution of this compound in 100% DMSO. A concentration of 10-20 mM is a good starting point. This allows for a smaller volume of DMSO to be added to the media to achieve the desired final concentration. |
| Media Temperature | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Solubility is often temperature-dependent. |
Guide 2: Addressing Precipitation During Incubation
Issue: The medium is clear initially, but a precipitate forms after incubating for some time.
| Potential Cause | Recommended Solution |
| Compound Instability | Bacopasides can be unstable at certain temperatures and pH levels.[5] Minimize the exposure of the compound to harsh conditions. Consider the duration of your experiment and the stability of this compound under those conditions. |
| pH Shift in Medium | Cell metabolism can cause the pH of the culture medium to change over time. Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO₂ levels in your incubator. |
| Concentration Exceeds Kinetic Solubility | The final concentration of this compound may be above its kinetic solubility limit in your specific cell culture system. You will need to determine the maximum soluble concentration experimentally (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Determine the desired stock concentration. A 10 mM stock solution is often a good starting point. For this compound (MW: 797.0 g/mol ), this would be 7.97 mg/mL.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly to dissolve the powder. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determining the Kinetic Solubility of this compound
This protocol describes a method to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitating.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Methodology:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Add your cell culture medium to the wells of the 96-well plate (e.g., 198 µL per well).
-
Add a small volume of the DMSO dilutions of this compound to the wells (e.g., 2 µL), ensuring the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., 1%). This will create a range of final this compound concentrations.
-
Include controls:
-
Negative Control: Medium with the same final concentration of DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiments (e.g., 24 hours).
-
Assess for precipitation. This can be done visually or by measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance/scattering compared to the negative control indicates precipitation.
-
Determine the kinetic solubility. The highest concentration of this compound that does not show a significant increase in absorbance/scattering is considered the kinetic solubility under your experimental conditions.
Quantitative Data Summary
The following table summarizes solubility information for bacopasides. Note that specific data for this compound is limited, and data for the structurally similar Bacopaside I is provided as a reference.
| Compound | Solvent | Solubility | Notes |
| Bacopaside I | DMSO | 100 mg/mL (102.13 mM) | May require sonication.[7] |
| Bacopaside I | DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.5 mg/mL (2.55 mM) | A mixed-solvent system can improve solubility in aqueous solutions.[7] |
| Bacopaside I | DMSO/Corn Oil (10:90) | ≥ 2.5 mg/mL (2.55 mM) | Another option for in vivo studies, less relevant for cell culture.[7] |
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Simplified Neuroprotective Signaling Pathway of Bacosides
Caption: Simplified neuroprotective signaling of bacosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Bacopaside N1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of strategies to enhance the in vivo bioavailability of Bacopaside N1, a key neuroactive saponin from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The low oral bioavailability of this compound and other bacosides is primarily attributed to two main factors:
-
Poor Aqueous Solubility: As triterpenoid saponins, bacosides have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The large molecular size and structural complexity of this compound hinder its ability to efficiently pass through the intestinal epithelial barrier and enter systemic circulation.
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Current research focuses on advanced drug delivery systems to overcome the solubility and permeability challenges. The most effective strategies include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biocompatible lipids that are solid at room temperature. They can encapsulate lipophilic compounds like bacosides, protecting them from degradation and facilitating their absorption.
-
Phytosomes: This technology involves forming a complex between the herbal extract (or its constituents) and phospholipids. This lipid-compatible molecular complex significantly improves the absorption and bioavailability of water-soluble phytoconstituents.[1][2][3]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for absorption and enhances the solubility of the compound.[4][5][6]
Q3: Is there a significant difference in bioavailability enhancement between these strategies?
Q4: Can these nanoformulations help this compound cross the blood-brain barrier (BBB)?
A4: Yes, nanoformulations like SLNs are being investigated for their potential to deliver bacosides across the BBB.[7][8][9] The small particle size and lipidic nature of these carriers can facilitate transport into the central nervous system, which is crucial for the neuropharmacological effects of this compound.
Troubleshooting Guides
Solid Lipid Nanoparticles (SLNs) Formulation
Q: I am experiencing low entrapment efficiency (%EE) of my bacoside-rich extract in the SLNs. What could be the cause and how can I improve it?
A: Low entrapment efficiency of saponins in SLNs is a common issue. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the extract in the lipid matrix. | 1. Lipid Screening: Test the solubility of your bacoside-rich extract in various solid lipids (e.g., glyceryl monostearate, stearic acid, Compritol®) to find the one with the highest solubilizing capacity.[9][10][11] 2. Increase Drug-Lipid Interaction Time: During the hot homogenization process, ensure the extract is fully dissolved in the molten lipid by increasing the stirring time or temperature (while being mindful of the thermal stability of bacosides). |
| Drug partitioning into the external aqueous phase during homogenization. | 1. Optimize Surfactant Concentration: A suboptimal surfactant concentration can lead to drug leakage. Experiment with different concentrations of surfactants like Tween 80 or Poloxamer 180.[10] 2. Use a Co-surfactant: The addition of a co-surfactant can improve the stability of the emulsion and reduce drug partitioning. |
| Rapid cooling and lipid crystallization leading to drug expulsion. | 1. Controlled Cooling: Instead of crash cooling, allow the nanoemulsion to cool gradually to room temperature. This can promote more uniform lipid crystallization and better drug entrapment. 2. Use of a Binary Lipid Mixture: Incorporating a liquid lipid (oil) into the solid lipid matrix to form Nanostructured Lipid Carriers (NLCs) can create imperfections in the crystal lattice, providing more space for the drug and reducing expulsion. |
Q: My SLN dispersion is showing particle aggregation and instability over time. How can I resolve this?
A: Particle aggregation is often related to the surface charge and formulation composition.
| Potential Cause | Troubleshooting Steps |
| Insufficient Surface Charge (Low Zeta Potential). | 1. Optimize Surfactant/Stabilizer: Ensure you are using an adequate concentration of a suitable stabilizer to provide sufficient electrostatic or steric repulsion between particles. A zeta potential of at least ±30 mV is generally desired for good stability.[12] 2. Adjust pH: The pH of the dispersion can influence the surface charge. Evaluate the zeta potential at different pH values to find the optimal range for stability. |
| Ostwald Ripening. | 1. Use Lipids with High Purity: Impurities in the lipid matrix can contribute to Ostwald ripening. 2. Optimize Homogenization Parameters: High-pressure homogenization can sometimes lead to a broader particle size distribution, which can drive Ostwald ripening. Optimize the pressure and number of cycles. |
| Inappropriate Storage Conditions. | 1. Refrigerated Storage: Store the SLN dispersion at 4°C to slow down particle growth and degradation. 2. Avoid Freezing: Freezing can cause irreversible aggregation of nanoparticles. |
Phytosome Formulation
Q: I'm having trouble forming a stable this compound-phospholipid complex. The product is not homogenous. What should I do?
A: The formation of a stable phytosome complex depends on the interaction between the phytochemical and the phospholipid.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometric Ratio. | 1. Optimize Molar Ratio: The molar ratio of this compound (or bacoside extract) to phospholipid is critical. While a 1:1 or 1:2 ratio is common, this needs to be optimized for your specific material.[13] Experiment with different ratios to find the one that results in a stable complex. |
| Inappropriate Solvent System. | 1. Solvent Selection: The choice of solvent is crucial for dissolving both the extract and the phospholipid. Aprotic solvents like acetone or dichloromethane are traditionally used. However, for safety and regulatory reasons, ethanol is often preferred. Ensure both components are fully dissolved before complexation.[1][2] |
| Inefficient Complexation. | 1. Optimize Reaction Time and Temperature: The complexation process may require specific conditions. Refluxing the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 1-3 hours) can facilitate the formation of the complex. |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Formulation
Q: My SNEDDS formulation is not forming a clear nanoemulsion upon dilution and is showing phase separation. What is the problem?
A: The spontaneous formation of a stable nanoemulsion is the key feature of SNEDDS. Failure to do so indicates an issue with the formulation components.
| Potential Cause | Troubleshooting Steps |
| Poor Miscibility of Components. | 1. Component Screening: Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize the bacoside-rich extract and for their miscibility with each other.[5][14] |
| Incorrect Oil/Surfactant/Co-surfactant Ratios. | 1. Construct a Ternary Phase Diagram: This is an essential step to identify the self-nanoemulsifying region for your chosen components. It allows you to visually determine the range of compositions that will form a stable nanoemulsion.[4][15] |
| High Drug Loading Destabilizing the System. | 1. Reduce Drug Concentration: High concentrations of the herbal extract can sometimes disrupt the delicate balance of the SNEDDS formulation. Try reducing the drug load and re-evaluating the phase diagram. |
| Surfactant HLB Value is Not Optimal. | 1. Select Appropriate Surfactants: The Hydrophile-Lipophile Balance (HLB) of the surfactant is critical. For o/w nanoemulsions, surfactants with an HLB value between 8 and 18 are generally preferred. You may need to blend surfactants to achieve the optimal HLB. |
Quantitative Data on Bioavailability Enhancement
While specific pharmacokinetic data for this compound is limited, studies on bacoside-rich extracts demonstrate a significant enhancement in bioavailability with nanoformulations. The following table summarizes representative data for bacosides.
Table 1: Comparative Pharmacokinetic Parameters of Bacoside Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Bacoside-Rich Extract (Suspension) | ~437 | ~2.0 | ~1800 | 100% (Reference) | [16] (Data for Akebia saponin D used as a representative saponin) |
| Bacoside-Rich Extract SLNs | ~733 | ~1.5 | ~4500 | ~250% | [7][16] (Data for Akebia saponin D used as a representative saponin) |
| Bacoside-Phospholipid Complex (Phytosome) | ~550 | ~4.0 | ~3200 | ~178% | [16] (Data for Akebia saponin D used as a representative saponin) |
| Bacoside SNEDDS | ~986 | ~4.0 | ~7800 | ~433% | [16] (Data for Akebia saponin D used as a representative saponin) |
Note: The data presented is illustrative and based on studies of similar saponins or bacoside-rich extracts, as direct comparative data for this compound is not available. The actual values will vary depending on the specific formulation, animal model, and analytical method.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Accurately weigh the selected solid lipid (e.g., Glyceryl monostearate) and place it in a beaker. Heat it to 5-10°C above its melting point.
-
Dissolve the this compound or bacoside-rich extract in the molten lipid with continuous stirring until a clear solution is obtained.
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant (e.g., Tween 80) in double-distilled water. Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of a Coarse Emulsion:
-
Add the hot aqueous phase dropwise to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 10-15 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). Maintain the temperature above the lipid's melting point throughout this process.
-
-
Formation of SLNs:
-
Transfer the resulting hot nanoemulsion to a beaker and allow it to cool to room temperature with gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol 2: Preparation of this compound Phytosomes by Solvent Evaporation Method
-
Dissolution of Components:
-
Accurately weigh the this compound or bacoside-rich extract and a phospholipid (e.g., soy phosphatidylcholine) in a 1:1 or 1:2 molar ratio.
-
Place the mixture in a round-bottom flask and dissolve it in a suitable aprotic solvent (e.g., acetone or ethanol) with gentle warming if necessary.
-
-
Complex Formation:
-
Reflux the solution for 2-3 hours at a temperature not exceeding 60°C.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration and Collection:
-
Hydrate the thin film with a small amount of phosphate-buffered saline (pH 7.4) and sonicate if necessary to form a vesicular suspension.
-
Alternatively, precipitate the complex by adding an anti-solvent like n-hexane. Filter and dry the precipitate under vacuum.
-
-
Characterization:
-
Confirm the formation of the complex using techniques like FTIR, DSC, and evaluate its drug content.
-
Protocol 3: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Component Screening:
-
Construction of Ternary Phase Diagram:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of the three components. For each formulation, titrate with water and observe the formation of a nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of the SNEDDS Formulation:
-
Select a formulation from the nanoemulsification region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them.
-
Add the this compound or bacoside-rich extract to the mixture and stir until a clear and homogenous solution is formed.
-
-
Characterization:
-
Evaluate the self-emulsification time, particle size, and PDI of the nanoemulsion formed upon dilution with an aqueous medium.
-
Visualizations
Diagrams of Bioavailability Enhancement Mechanisms and Workflows
Caption: Challenges leading to low oral bioavailability of this compound.
Caption: Mechanisms of bioavailability enhancement by nanoformulations.
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
References
- 1. Bioactive Compounds Formulated in Phytosomes Administered as Complementary Therapy for Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Optimization of bacoside a loaded... preview & related info | Mendeley [mendeley.com]
- 5. Preparation and evaluation of a self-nanoemulsifying drug delivery system loaded with Akebia saponin D-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery system and the applications in herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. ijpbs.com [ijpbs.com]
- 11. plantarchives.org [plantarchives.org]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. jptcp.com [jptcp.com]
- 14. Preparation and evaluation of a self-nanoemulsifying drug delivery system loaded with Akebia saponin D–phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Bacopaside N1 reference standard purity and potential contaminants.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the Bacopaside N1 reference standard.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of the this compound reference standard?
A1: The this compound reference standard is typically supplied with a purity of ≥98%.[1] The exact purity for a specific lot will be detailed in the Certificate of Analysis (CoA) provided with the standard.
Q2: What are the potential contaminants I might find in my this compound reference standard?
A2: Potential contaminants can be broadly categorized as process-related impurities and degradation products. Given that this compound is a natural product isolated from Bacopa monnieri, trace amounts of other structurally related saponins (bacosides) may be present.[2][3][4] Additionally, improper manufacturing or handling of the source material could lead to the presence of contaminants such as heavy metals, pesticides, and residual solvents. Adulterants found in commercial Bacopa monnieri extracts, such as maltodextrin, are less likely in a high-purity reference standard but should be considered in case of significant discrepancies in analytical results.
Q3: How should I store the this compound reference standard?
A3: To ensure the stability of the reference standard, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, temperatures of -20°C are advisable.[5][6]
Q4: My HPLC chromatogram shows unexpected peaks. What could be the cause?
A4: Unexpected peaks in your HPLC analysis of the this compound reference standard could be due to several factors:
-
Contaminants: As mentioned in A2, these could be other bacosides or impurities from the manufacturing process.
-
Degradation Products: this compound, like other saponins, can degrade under certain conditions. Exposure to strong acids, bases, or high temperatures can lead to hydrolysis of the glycosidic bonds.[7][8]
-
Solvent Impurities: Ensure the solvents used for sample preparation and the mobile phase are of high purity (e.g., HPLC grade).
-
System Contamination: The HPLC system itself could be contaminated. It is good practice to run a blank gradient to check for system peaks.
Q5: The potency of my this compound standard seems lower than expected. What should I do?
A5: A lower than expected potency can be due to:
-
Inaccurate Standard Preparation: Ensure the reference standard was accurately weighed and dissolved completely in the appropriate solvent. This compound is soluble in solvents like methanol, ethanol, DMSO, and pyridine.[1]
-
Degradation: The standard may have degraded due to improper storage or handling. Review the storage conditions and the age of the standard.
-
Instrumental Issues: Calibrate your analytical instrument and verify its performance.
-
Methodological Problems: Ensure your analytical method is validated and suitable for the quantification of this compound.
Purity and Potential Contaminants
The following table summarizes the typical purity of a this compound reference standard and lists potential contaminants.
| Parameter | Specification | Potential Source/Comments |
| Purity (by HPLC) | ≥98% | The exact purity is lot-specific and will be reported on the Certificate of Analysis. |
| Related Saponins | To be reported | Minor bacosides naturally occurring in Bacopa monnieri may be present at low levels. These include isomers and other glycosylation variants.[2][3][4] |
| Residual Solvents | To be reported | Solvents used during the extraction and purification process. Limits are set based on ICH guidelines. |
| Heavy Metals | To be reported | Potential contaminants from the soil and environment where the source plant was grown. |
| Pesticides | To be reported | Potential contaminants from agricultural practices used in the cultivation of Bacopa monnieri. |
| Microbial Content | To be reported | Indicates the level of microbial contamination, which should be controlled during the manufacturing process.[5] |
| Degradation Products | To be reported | Can form due to exposure to heat, light, or adverse pH conditions. Forced degradation studies on related bacosides show susceptibility to acid and base hydrolysis.[7][8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This section details a typical reversed-phase HPLC method for the analysis of this compound. This method is based on published methods for the analysis of bacosides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (or other suitable acid for pH adjustment)
-
This compound Reference Standard
-
Methanol (for sample and standard preparation)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.05% (v/v) orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used to separate the various bacosides. A representative gradient could be: 0-10 min, 30% B; 10-25 min, 30-60% B; 25-30 min, 60-30% B; 30-35 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution: Prepare the sample containing this compound at a concentration within the calibration range using methanol and the mobile phase.
Analysis:
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
The purity of the this compound reference standard is calculated by determining the area percentage of the main peak relative to the total peak area in the chromatogram.
Troubleshooting and Visualization
Troubleshooting Workflow for Purity Issues
The following diagram illustrates a logical workflow for troubleshooting unexpected results when analyzing the this compound reference standard.
Caption: Troubleshooting workflow for this compound purity analysis.
Hypothetical Signaling Pathway Affected by this compound and Potential Contaminants
Bacopasides are known for their neuroprotective effects. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, and how a contaminant could potentially interfere with this activity.
Caption: Hypothetical pathway of this compound and contaminant interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in the Analysis of Bacopaside N1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of Bacopaside N1 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS bioanalysis?
A1: The matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte, such as this compound, by co-eluting, undetected components present in the sample matrix.[1][2][3] These interfering components can affect the accuracy, precision, and sensitivity of the analytical method.[3] This phenomenon is a significant challenge in methods that rely on mass spectrometry, particularly with complex biological samples like plasma, urine, or tissue homogenates.[4]
Q2: How can I identify if my this compound analysis is suffering from matrix effects?
A2: Common indicators of matrix effects include poor data reproducibility, inconsistent peak areas between samples, and a significant difference in the analytical response of an analyte in a pure solvent versus a biological matrix extract.[1] Two common experimental methods to confirm matrix effects are the post-column infusion technique, which identifies chromatographic regions with ion suppression or enhancement, and the post-extraction spike method, which provides a quantitative assessment.[1][4][5]
Q3: What are the primary sources of matrix effects in biological samples?
A3: In biological matrices like plasma or serum, the most common sources of matrix effects are phospholipids from cell membranes.[6][7] Other sources include endogenous components like salts, proteins, and metabolites, as well as exogenously introduced substances such as anticoagulants or dosing vehicles.[4] These substances can co-elute with this compound and interfere with the ionization process in the mass spectrometer source.[3]
Q4: Is it possible to completely eliminate matrix effects?
A4: While completely eliminating matrix effects is often not possible, they can be significantly minimized and compensated for.[7] The most effective strategy is to improve sample clean-up to remove interfering components before analysis.[7][8] Other strategies involve optimizing chromatographic conditions to separate the analyte from matrix components or using a suitable internal standard to compensate for the effect.[9]
Q5: What is the most effective sample preparation technique for reducing matrix effects for saponins like this compound?
A5: The choice of sample preparation technique is critical. While Protein Precipitation (PPT) is simple, it is often the least effective at removing matrix components, especially phospholipids.[9] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective.[9] For complex matrices, mixed-mode SPE, which utilizes multiple retention mechanisms (e.g., reversed-phase and ion exchange), is often the most powerful technique for producing clean extracts and significantly reducing matrix effects.[9] LLE has been successfully used for the analysis of other bacopasides in biological matrices.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating matrix effects when you observe inconsistent quantification, poor peak shapes, or low signal intensity for this compound.
Step 1: Diagnose the Matrix Effect
The first step is to confirm that the observed issues are due to matrix effects.
Step 2: Implement Mitigation and Compensation Strategies
Once matrix effects are confirmed, a systematic approach involving sample preparation, chromatography, and compensation methods should be employed.
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be compared based on typical analyte recovery and matrix effect values.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | High (>90%) | Variable (60-90%), dependent on analyte polarity and solvent choice[9] | High and reproducible (>85%) |
| Matrix Effect (ME) | High (Often >50% suppression)[9] | Moderate (Can be significant but lower than PPT) | Low (<15%, especially with mixed-mode phases)[9] |
| Selectivity | Low | Moderate to High | Very High |
| Time / Labor | Low | Moderate | High |
| Recommendation | Suitable for early-stage discovery where speed is critical. | Good balance of cleanliness and recovery for many applications.[11] | Recommended for method validation and regulated bioanalysis where accuracy is paramount.[9] |
Note: Values are typical and can vary significantly based on the specific analyte, matrix, and protocol.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol determines the percentage of matrix effect (%ME) by comparing the analyte response in a post-spiked matrix extract to that in a pure solvent.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analytical standard (this compound) in the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analytical standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike Sample): Spike the analytical standard into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (%ME):
-
%ME = ( (Mean Peak Area of Set B) / (Mean Peak Area of Set A) - 1 ) * 100
-
A negative %ME value indicates ion suppression, while a positive value indicates ion enhancement. A value between -15% and +15% is often considered acceptable.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting this compound from plasma, based on methods for similar compounds.[11]
-
Sample Aliquot: Transfer 100 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard (IS): Add the internal standard solution (e.g., a structural analog like Bacopaside I or a designated IS like hydrochlorothiazide[11]).
-
Protein Precipitation & Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2-5 minutes. The organic solvent precipitates proteins and extracts the analyte simultaneously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase. Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Example LC-MS/MS Parameters
The following parameters are based on validated methods for bacosides and serve as a starting point for method development for this compound.[10][11][12]
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | UHPLC or HPLC System |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10-30% B, ramp to 90-95% B over several minutes, hold, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min[11] |
| Column Temperature | 30 - 40°C[10][12] |
| Injection Volume | 5 - 15 µL[10] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[10][11] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | Hypothetical for this compound, requires optimization: Precursor Ion [M-H]⁻ or [M+H]⁺ → Product Ion |
| Internal Standard | A stable isotope-labeled standard (ideal) or a structural analog (e.g., Bacopaside I)[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Bacopaside N1 and Bacopaside II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective efficacy of two triterpenoid saponins derived from Bacopa monnieri: Bacopaside N1 and Bacopaside II. While both compounds are constituents of this traditional nootropic herb, the extent of scientific investigation into their specific neuroprotective roles varies significantly. This analysis is based on the currently available preclinical data.
Executive Summary
Direct comparative studies quantifying the neuroprotective efficacy of this compound versus Bacopaside II are not available in the current scientific literature. Research on Bacopaside II suggests a potential neuroprotective role through the modulation of oxidative stress and apoptosis. Conversely, evidence for the neuroprotective activity of this compound is presently limited to in silico studies, with a notable absence of in vitro or in vivo experimental data. This guide synthesizes the available information to facilitate an indirect comparison and highlight areas for future research.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies, this table summarizes the existing evidence for each compound individually.
| Parameter | This compound | Bacopaside II |
| Evidence Type | In silico (computational) | In vitro |
| Reported Neuroprotective Effects | Data not available | Showed a comparatively higher neuroprotective response than other Bacoside A components in N2a neuroblastoma cells.[1] |
| Mechanism of Action | Proposed to have good binding affinity to various neuroreceptors. | Reduces intracellular Reactive Oxygen Species (ROS).[1] Induces apoptosis and cell cycle arrest in cancer cell lines (potential for translation to neuronal apoptosis modulation).[2][3] |
| Quantitative Efficacy Data | Not available | Increased cell viability and decreased intracellular ROS in H2O2-stressed N2a cells.[1] |
Experimental Protocols
Detailed experimental protocols for direct neuroprotective assays on this compound are not available. The following are generalized protocols for key experiments relevant to the neuroprotective effects reported for Bacopaside II and other bacosides.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture : Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment : Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide or amyloid-beta) with and without varying concentrations of the test compound (e.g., Bacopaside II) for a predetermined duration (e.g., 24 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of oxidative stress within the cells.
-
Cell Culture and Treatment : Follow the same initial steps as the MTT assay.
-
Probe Incubation : After treatment, incubate the cells with a fluorescent probe sensitive to ROS (e.g., DCFH-DA) for a specified time in the dark.
-
Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of key executioner caspases in the apoptotic pathway.
-
Cell Culture and Treatment : Prepare and treat the cells as described in the MTT assay protocol.
-
Lysis : Lyse the cells to release their intracellular contents.
-
Substrate Addition : Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
-
Signal Measurement : Incubate the mixture and measure the resulting luminescence or fluorescence, which is proportional to the caspase-3/7 activity.
Signaling Pathways and Experimental Workflow
Proposed Neuroprotective Signaling Pathway of Bacopaside II
The following diagram illustrates a potential signaling pathway for the neuroprotective effects of Bacopaside II based on its known anti-oxidative and apoptosis-modulating activities.
References
Cross-validation of HPTLC and LC-MS/MS methods for Bacopaside N1 quantification.
In the realm of natural product analysis, the accurate quantification of specific phytochemicals is paramount for ensuring the quality, efficacy, and safety of herbal medicines and their derived products. Bacopaside N1, a key triterpenoid saponin from Bacopa monnieri, is a significant contributor to the plant's nootropic effects. This guide provides a detailed comparison of two widely used analytical techniques, High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The information presented is based on published research for the closely related and often co-analyzed compounds Bacoside A and Bacopaside I, which serve as reliable surrogates for assessing the analytical performance for this compound.
Quantitative Data Summary
The following tables summarize the key performance parameters for the quantification of Bacoside A/Bacopaside I using HPTLC and LC-MS/MS, as reported in various studies.
Table 1: Comparison of HPTLC and LC-MS/MS Method Parameters
| Parameter | HPTLC | LC-MS/MS |
| Linearity Range | 0.5 - 4 µ g/spot [1][2][3] | 0.5 - 2000 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.997[1][2][3] | > 0.990[4][5] |
| Limit of Detection (LOD) | ~3 µ g/spot [6] | 0.5 ng/mL[4][5] |
| Limit of Quantification (LOQ) | ~9.9 µ g/spot [6] | 0.5 ng/mL[4][5] |
| Precision (%RSD) | < 2%[6] | < 10.2%[7] |
| Accuracy (% Recovery) | 98.39 - 100.40%[6] | 88.9 - 108.4%[7] |
Note: The data presented is for Bacoside A and Bacopaside I. The performance for this compound is expected to be within a similar range.
Experimental Protocols
Below are detailed methodologies for the quantification of Bacoside A/Bacopaside I using HPTLC and LC-MS/MS.
HPTLC Method for Bacoside A Quantification [1][2][3][6]
-
Sample Preparation: Methanolic extract of Bacopa monnieri.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of Toluene:Ethylacetate:Methanol:Glacial Acetic acid (3:4:3:1 v/v/v/v) or Dichloromethane:Methanol:Water (4.5:1.0:0.1 v/v/v).
-
Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection and Quantification: After development, the plate is dried and derivatized with a vanillin-sulphuric acid reagent followed by heating. Densitometric scanning is performed at 540 nm or 225 nm.
LC-MS/MS Method for Bacopaside I Quantification [4][5][7][8]
-
Sample Preparation: Plasma or brain homogenate samples are subjected to liquid-liquid extraction or protein precipitation with methanol.
-
Chromatographic Separation:
-
Column: Zorbax Eclipse Plus C18 (2.1×50mm, 1.8µm) or equivalent.
-
Mobile Phase: A gradient or isocratic elution using acetonitrile and water (often with additives like formic acid or ammonium acetate). For example, acetonitrile and water (65:35, v/v).
-
Flow Rate: Typically around 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: For Bacopaside I, precursor to product ion transitions such as m/z 977.4 -> [specific fragment ions] are monitored.
-
Visualizing the Methodologies
Cross-Validation Workflow
Caption: A logical workflow for the cross-validation of HPTLC and LC-MS/MS methods.
Performance Parameter Comparison
Caption: A comparative overview of HPTLC and LC-MS/MS performance parameters.
Discussion
Both HPTLC and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
-
HPTLC offers a cost-effective and high-throughput solution, making it well-suited for routine quality control and screening of a large number of samples. Its simplicity and the ability to analyze multiple samples simultaneously are significant advantages in a production or quality assurance environment. However, its sensitivity and specificity, while good, are generally lower than that of LC-MS/MS.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where analyte concentrations are typically very low. The use of MRM allows for the highly selective detection of the target analyte even in complex biological matrices, minimizing interference. The trade-off is the higher cost of instrumentation and consumables, as well as lower sample throughput due to the sequential nature of the analysis.
Conclusion
The choice between HPTLC and LC-MS/MS for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control of raw materials and finished products where high throughput and cost-effectiveness are critical, a validated HPTLC method is a suitable choice. For research, drug development, and clinical applications that demand the highest levels of sensitivity and specificity for analyzing low-concentration samples in complex matrices, LC-MS/MS is the superior technique. A cross-validation of the two methods can ensure consistency and reliability of results across different analytical platforms and applications.
References
- 1. Determination and Quantification of Bacoside A From Bacopa monnieri (L) By High Performance Thin Layer Chromatography | Semantic Scholar [semanticscholar.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Comparative Transcriptomics of Neuronal Cells: Unraveling the Neuroprotective Mechanisms of Bacopaside N1
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Bacopaside N1 on neuronal cells. Due to the limited availability of direct transcriptomic studies on isolated this compound, this comparison is framed against the well-documented transcriptomic profile of its parent compound, Bacopa monnieri extract, and a widely studied neuroprotective agent, Resveratrol. The data presented is primarily derived from studies on the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.
Executive Summary
Bacopa monnieri has a long history in traditional medicine for enhancing cognitive function. Its neuroprotective effects are attributed to a group of active compounds called bacosides. While transcriptomic data for the whole extract reveals broad-spectrum effects on neuronal health, including antioxidant defense and synaptic plasticity, the specific contribution of individual bacosides like this compound is less understood. This guide synthesizes existing data to infer the targeted effects of this compound and compares them with the broader impact of the Bacopa monnieri extract and the distinct mechanisms of Resveratrol.
Comparative Analysis of Transcriptomic Changes
The following table summarizes the key transcriptomic modulations observed in neuronal cells upon treatment with Bacopa monnieri extract and Resveratrol. The inferred effects of this compound are based on the known molecular targets of similar bacosides.
| Functional Category | Bacopa monnieri Extract (Observed Effects) [1][2] | This compound (Inferred Effects) | Resveratrol (Observed Effects) [3][4][5] |
| Antioxidant & Stress Response | Upregulation of genes involved in response to oxidative stress. | Potentiation of antioxidant enzyme gene expression (e.g., SOD, CAT). | Upregulation of antioxidant enzyme genes (e.g., SOD1, GPx1, CAT). Activation of NRF2 and SIRT1 pathways.[1][3][5] |
| Synaptic Plasticity & Neurotransmission | Modulation of genes associated with synaptic function and long-term potentiation (e.g., NPTN). Alteration of neurotransmitter-related gene expression (serotonin, acetylcholine, dopamine).[1][2] | Regulation of neuroreceptor surface expression (AMPA, NMDA, GABA).[6] | Down-regulation of genes related to synaptic vesicle transport and neurotransmitter release (e.g., Dnm1, Vamp2).[4] |
| Neuronal Development & Protection | Inhibition of pathways related to brain damage and apoptosis of neurons.[1][2] | Neuroprotective effects via PKC and PI3K/Akt pathways, reducing neuronal damage. | Inhibition of pro-inflammatory gene expression (e.g., IL-1β, TNFα).[1] Activation of neuroprotective pathways. |
| mRNA Translation & Protein Folding | Regulation of mRNA translation and response to protein misfolding.[1][2] | Potential regulation of mRNA translation. | Not a primary reported mechanism. |
| Ion Homeostasis | Alteration of genes related to Ca²⁺ and K⁺ ion homeostasis. | Potential modulation of ion channel function. | Inhibition of intracellular calcium influx. |
Experimental Protocols
A generalized protocol for comparative transcriptomic analysis of neuronal cells treated with neuroprotective compounds is outlined below. This protocol is based on methodologies reported in studies involving SH-SY5Y cells and RNA-sequencing.[4]
1. Cell Culture and Differentiation:
-
SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
For differentiation, cells are seeded onto plates coated with an appropriate extracellular matrix protein (e.g., Matrigel) and cultured in a low-serum medium (e.g., 1% FBS) containing a differentiating agent such as retinoic acid (RA) for a period of 5-7 days.
2. Compound Treatment:
-
Differentiated SH-SY5Y cells are treated with the respective compounds:
-
Bacopa monnieri extract (e.g., 20 µg/mL)
-
This compound (concentration to be determined based on dose-response assays)
-
Resveratrol (e.g., 20 µM)
-
-
A vehicle control (e.g., DMSO) is run in parallel.
-
Cells are incubated for a specified duration (e.g., 24 hours).
3. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
4. Library Preparation and RNA-Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and used for first and second-strand cDNA synthesis.
-
cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.
-
The ligated products are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed, and it is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Bioinformatic Analysis:
-
Raw sequencing reads are subjected to quality control (e.g., using FastQC).
-
Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
-
Gene expression is quantified (e.g., using featureCounts or Salmon).
-
Differential gene expression analysis is performed between treated and control groups (e.g., using DESeq2 or edgeR).
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) are performed on the differentially expressed genes to identify significantly affected biological processes and signaling pathways.
Visualizing the Mechanisms
Experimental Workflow
Caption: A generalized workflow for the comparative transcriptomic analysis.
Signaling Pathways
Bacopa monnieri Extract and Inferred this compound Signaling
Caption: Key signaling pathways modulated by Bacopa monnieri extract.
Resveratrol Signaling
Caption: Key signaling pathways modulated by Resveratrol.
Conclusion
The transcriptomic data from Bacopa monnieri extract studies provide a solid foundation for understanding its neuroprotective effects. The extract appears to act on multiple fronts, including enhancing antioxidant defenses, modulating synaptic function, and promoting neuronal survival. While direct transcriptomic evidence for this compound is lacking, its structural similarity to other active bacosides suggests a more targeted, yet potent, role in these processes, particularly through the PI3K/Akt and PKC pathways. In comparison, Resveratrol exerts its neuroprotective effects through distinct mechanisms, primarily involving the activation of SIRT1 and NRF2 pathways and the suppression of neuroinflammation.
This comparative guide highlights the potential of this compound as a refined neuroprotective agent. Future research employing transcriptomics on isolated this compound is crucial to validate these inferred mechanisms and to fully elucidate its therapeutic potential in the context of neurodegenerative diseases. Such studies will enable a more precise understanding of its advantages over broader extracts and other neuroprotective compounds.
References
- 1. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-Seq Analysis Reveals Potential Neuroprotective Mechanisms of Pachymic Acid Toward Iron-Induced Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A genomics approach identifies selective effects of trans-resveratrol in cerebral cortex neuron and glia gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Delivery Methods for Bacopaside N1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different in vivo delivery methods for Bacopaside N1, a key neuroprotective compound. The following sections detail the performance of intravenous, oral, and nanoparticle-based delivery systems, supported by experimental data and detailed protocols to aid in the design and evaluation of future research.
Performance Comparison of this compound Delivery Methods
The selection of an appropriate delivery method is critical for optimizing the therapeutic efficacy of this compound. This section compares the pharmacokinetic profiles of intravenous (IV), oral (p.o.), and solid lipid nanoparticle (SLN) formulations. While direct comparative in vivo pharmacokinetic data for this compound-loaded SLNs is limited in publicly available literature, the following tables summarize the known parameters for IV and oral routes and highlight the potential advantages of nanoparticle encapsulation based on existing studies on bacoside-rich extracts.
Table 1: Pharmacokinetic Parameters of Bacopaside I in Rats
| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration | Solid Lipid Nanoparticle (SLN) - Oral |
| Dose | 15 mg/kg | 50 mg/kg | Data for specific this compound SLNs unavailable. Studies on bacoside-rich extract SLNs suggest improved bioavailability compared to the extract alone[1]. |
| Cmax (Maximum Concentration) | High and immediate | Low and delayed | Expected to be higher than oral administration of free this compound. |
| Tmax (Time to Maximum Concentration) | Immediate | ~2 hours | Expected to be modulated for sustained release. |
| AUC (Area Under the Curve) | High | Low | Expected to be significantly higher than oral administration of free this compound[1]. |
| Bioavailability | 100% (by definition) | Low | Significantly enhanced compared to oral administration of the free form[1]. |
| Elimination | Primarily renal | Primarily fecal | Dependent on nanoparticle clearance mechanisms. |
Data for IV and oral administration sourced from a pharmacokinetic study in rats[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the preparation of this compound formulations and their in vivo administration.
Preparation of Solid Lipid Nanoparticles (SLNs) with this compound
This protocol is based on the hot homogenization and ultrasonication method, which is widely used for the preparation of SLNs[3][4].
Materials:
-
This compound
-
Lipid (e.g., Glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Cofactor/Stabilizer (e.g., Soya lecithin)
-
Organic solvent (e.g., chloroform, methanol)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Dissolve this compound, the chosen lipid (e.g., glyceryl monostearate), and a stabilizer (e.g., soya lecithin) in an organic solvent mixture (e.g., chloroform and methanol).
-
Solvent Evaporation: Remove the organic solvents completely using a rotary evaporator to form a thin lipid film embedded with the drug.
-
Melting of Lipid Phase: Heat the lipid film to approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 11,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot emulsion to high-power ultrasonication for a defined period (e.g., 2-12 minutes) to reduce the particle size to the nanometer range[3][4].
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature, which leads to the solidification of the lipid droplets and the formation of SLNs.
In Vivo Administration Protocols in Rodent Models
The following are generalized protocols for intravenous and oral administration of this compound formulations in rats.
1. Intravenous (IV) Administration
-
Animal Model: Male Wistar rats (250-300g).
-
Formulation Preparation: Dissolve this compound in a suitable vehicle, such as 0.9% saline, to the desired concentration (e.g., 15 mg/kg body weight)[2].
-
Administration: Inject the prepared solution via a lateral tail vein.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) to determine the plasma concentration of this compound.
2. Oral (p.o.) Administration
-
Animal Model: Male Wistar rats (250-300g).
-
Formulation Preparation: Suspend this compound in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution, to the desired concentration (e.g., 50 mg/kg body weight).
-
Administration: Administer the suspension directly into the stomach using an oral gavage needle.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) to analyze the plasma concentration of this compound.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of different this compound delivery routes.
Caption: this compound's neuroprotective signaling pathway.[5]
References
Verifying the antioxidant capacity of Bacopaside N1 against other bacosides.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is rich in saponins known as bacosides, which are credited with its neuroprotective and cognitive-enhancing effects. A significant aspect of their therapeutic potential lies in their antioxidant capacity. This guide provides a comparative overview of the antioxidant properties of various bacosides, with a particular focus on Bacopaside N1. However, it is crucial to note a significant gap in the current scientific literature: a lack of direct, quantitative comparisons of the antioxidant capacity of this compound against other individual bacoside compounds. While studies have explored the antioxidant activity of Bacopa monnieri extracts and collective fractions like Bacoside A, data on isolated bacosides remains limited. This guide summarizes the available experimental data, details relevant methodologies, and visualizes the underlying mechanisms to support further research and drug development in this area.
Comparative Analysis of Antioxidant Capacity
Direct comparative studies on the antioxidant capacity of individual bacosides are scarce. Much of the existing research has focused on "Bacoside A," a mixture of bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C, and "Bacoside B," which includes bacopaside IV, V, N1, and N2.[1]
While there is no specific quantitative antioxidant data available for this compound from the reviewed literature, a study has reported the in vitro antioxidant activity of the Bacoside A complex.
Table 1: In Vitro Antioxidant Capacity of Bacoside A
| Compound/Mixture | Assay | IC50 Value (µg/mL) | Reference |
| Bacoside A | DPPH Radical Scavenging | 44.11 | [2] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 51.23 | [2] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater antioxidant activity.
Qualitative assessments have indicated that other individual bacosides, such as Bacopaside IV, also possess antioxidant properties that protect neural tissues from oxidative stress.[3] However, without quantitative data, a direct comparison of their potency relative to this compound or Bacoside A is not possible. The lack of specific data for this compound highlights a critical area for future research to isolate and characterize the antioxidant potential of each bacoside constituent individually.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the antioxidant capacity of bacosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., Bacoside A) in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of the sample solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Methanol is used as a blank.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.
Principle: A superoxide radical generating system (e.g., xanthine/xanthine oxidase) is used, and the inhibition of the reduction of a detector dye (e.g., nitroblue tetrazolium) by SOD is measured.
Protocol:
-
Sample Preparation: Prepare a homogenate of the tissue or cell lysate to be tested in a suitable buffer.
-
Reaction Mixture: In a microplate well, add the sample, xanthine solution, and the detector dye solution.
-
Initiation of Reaction: Add xanthine oxidase to initiate the generation of superoxide radicals.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Calculation: The SOD activity is calculated based on the inhibition of the rate of the colorimetric reaction compared to a control without the enzyme. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.
Principle: The rate of H₂O₂ decomposition by catalase is monitored by measuring the decrease in absorbance of H₂O₂ at 240 nm.
Protocol:
-
Sample Preparation: Prepare a homogenate of the tissue or cell lysate in a phosphate buffer.
-
Reaction Mixture: In a quartz cuvette, add the sample to a phosphate buffer containing a known concentration of H₂O₂.
-
Absorbance Measurement: Immediately start monitoring the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer.
-
Calculation: The catalase activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of H₂O₂. The activity is typically expressed as units per milligram of protein.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Capacity Assessment
The following diagram illustrates a general workflow for evaluating the antioxidant capacity of a test compound like a bacoside.
Caption: General workflow for in vitro antioxidant assays.
Signaling Pathway of Bacoside-Mediated Antioxidant Defense
Bacosides are believed to exert their antioxidant effects not only by direct radical scavenging but also by upregulating the expression and activity of endogenous antioxidant enzymes.[3][4][5] This signaling cascade is crucial for neuroprotection.
Caption: Bacoside-mediated antioxidant enzyme upregulation.
Conclusion and Future Directions
The available evidence strongly suggests that bacosides from Bacopa monnieri are potent antioxidants. The Bacoside A complex has demonstrated significant free radical scavenging activity.[2] The proposed mechanism of action for bacosides extends beyond direct scavenging to include the upregulation of crucial endogenous antioxidant enzymes such as SOD, catalase, and GPx, thereby enhancing the cellular defense against oxidative stress.[3][4][5]
However, a significant knowledge gap exists regarding the specific antioxidant capacity of individual bacosides, particularly this compound. To fully understand the therapeutic potential of each of these compounds, future research should focus on:
-
Isolation and Purification: Developing robust methods to isolate individual bacosides, including this compound, in sufficient quantities for in vitro and in vivo testing.
-
Head-to-Head Comparative Studies: Conducting comprehensive studies that directly compare the antioxidant capacity of various isolated bacosides using a battery of standardized antioxidant assays.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by individual bacosides to understand their roles in the upregulation of antioxidant defenses.
By addressing these research questions, the scientific community can gain a deeper understanding of the structure-activity relationships of bacosides and pave the way for the development of novel, targeted therapeutics for conditions associated with oxidative stress.
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
Comparative Analysis of Bacoside Content in Bacopa monnieri Chemotypes: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the Bacopaside N1 content in different chemotypes of Bacopa monnieri, a plant renowned for its cognitive-enhancing properties in Ayurvedic medicine. This publication is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to facilitate further research and development of Bacopa monnieri-based therapeutics.
Executive Summary
Bacopa monnieri contains a variety of triterpenoid saponins, collectively known as bacosides, which are considered the primary bioactive compounds responsible for its nootropic effects. Among these, this compound is a minor constituent, part of the "Bacoside B" group of saponins. While quantitative data specifically comparing this compound across different Bacopa monnieri chemotypes is limited, significant variations in the content of major bacosides, such as Bacoside A3, Bacopaside II, and Bacopaside I, have been observed in different accessions and chemotypes. This variation underscores the importance of chemotypic selection and standardization in the research and development of Bacopa monnieri extracts for therapeutic use. This guide presents a comparative analysis of the major bacoside content in different Bacopa monnieri chemotypes as a surrogate to illustrate the chemical diversity within this species. Furthermore, it details the experimental protocols for bacoside quantification and explores the neuroprotective signaling pathways modulated by these compounds.
Data Presentation: Comparative Bacoside Content in Bacopa monnieri Chemotypes
Direct comparative data for this compound across different Bacopa monnieri chemotypes is not extensively available in the current literature. However, studies on other major bacosides demonstrate significant quantitative variations among different accessions, which are often categorized as distinct chemotypes based on their saponin profiles. The following table summarizes the content of major bacosides in different Bacopa monnieri accessions, illustrating the concept of chemotypic variation.
| Accession/Chemotype | Bacoside A3 (% w/w) | Bacopaside II (% w/w) | Bacopaside I (% w/w) | Reference |
| Accession BM1 | 1.44 | - | - | [1] |
| Accession BM7 | - | - | - | [1] |
| Odisha Chemotype | - | - | - | [2] |
| West Bengal Chemotype | - | - | - | [2] |
| Diploid (Soil-grown) | 1.33 | 2.41 | - | [3] |
| Tetraploid (Soil-grown) | 1.43 | 3.43 | - | [3] |
Note: The table above serves as an illustrative example of the chemical diversity within Bacopa monnieri. The specific content of this compound in these chemotypes has not been reported in the cited studies. Researchers are encouraged to perform quantitative analysis for this compound in their selected chemotypes. One study has identified two distinct chemotypes based on the prevalence of certain bacosides: a bacopasaponin C rich chemotype in Odisha and a bacopaside II rich chemotype in West Bengal[2].
Experimental Protocols
Accurate quantification of bacosides is crucial for the standardization of Bacopa monnieri extracts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose. For the specific identification and quantification of minor constituents like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method.
Protocol for Quantification of Bacosides by HPLC
This protocol is adapted from a method developed for the simultaneous determination of twelve bacopa saponins, including this compound[4][5].
1. Sample Preparation:
-
Dry the plant material (aerial parts) at 40°C for 48 hours and grind to a fine powder.
-
Accurately weigh 1.0 g of the powdered sample and extract with 15 mL of methanol by sonication for 15 minutes.
-
Filter the extract through a 0.45 µm nylon syringe filter prior to HPLC analysis.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Luna C18, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v)[4][5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 205 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a standard stock solution of this compound of known concentration.
-
Generate a calibration curve by injecting a series of standard solutions of different concentrations.
-
Quantify the amount of this compound in the sample extract by comparing its peak area with the calibration curve.
Protocol for Identification of this compound by LC-MS/MS
This protocol is based on the characterization of bacosides using LC-ESI-QTOF-MS/MS[6][7].
1. Sample Preparation:
-
Prepare the methanolic extract as described in the HPLC protocol.
2. LC-MS/MS Conditions:
-
LC System: A high-resolution liquid chromatography system.
-
MS System: A quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ESI modes can be used for comprehensive analysis.
-
Collision Energy: Optimized for the fragmentation of the parent ion of this compound.
3. Identification:
-
The identification of this compound is confirmed by its specific precursor ion and product ion fragments. In positive ion mode, the fragmentation pattern can help in elucidating the structure of the saponin, including the aglycone and sugar moieties[6][7].
Mandatory Visualization
Experimental Workflow for Bacoside Quantification
The following diagram illustrates the general workflow for the extraction and quantification of bacosides from Bacopa monnieri.
Caption: Workflow for Bacoside Analysis.
Signaling Pathways Modulated by Bacosides
Bacosides from Bacopa monnieri exert their neuroprotective effects through various signaling pathways. The diagram below provides a simplified representation of some of the key mechanisms.
Caption: Neuroprotective Mechanisms of Bacosides.
References
- 1. Seasonal variations in harvest index and bacoside A contents amongst accessions of Bacopa monnieri (L.) Wettst. collected from wild populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. mdpi.com [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. scholars.direct [scholars.direct]
- 7. LC-ESI-QTOF-MS based screening and identification of isomeric jujubogenin and pseudojujubogenin aglycones in Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bacopaside N1 and Ginkgo Biloba Extract on Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cognitive enhancers has led to extensive research into various natural compounds. Among the most prominent are Bacopaside N1, a key saponin from Bacopa monnieri, and the standardized extract of Ginkgo biloba. This guide provides a detailed, evidence-based comparison of their efficacy in memory enhancement, focusing on quantitative data, experimental methodologies, and underlying molecular mechanisms.
Quantitative Performance Comparison
The following tables summarize quantitative data from preclinical studies, offering a comparative perspective on the neuropharmacological properties of Bacopa monnieri (the source of this compound) and Ginkgo biloba extracts.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound/Extract | IC50 Value (AChE Inhibition) | Source |
| Ginkgo biloba Extract | 268.33 µg/mL | [1] |
| Bacopa monnieri Extract | > 1000 µg/mL (>50% inhibition not achieved) | [1] |
| Bacopaside X (from B. monnieri) | 12.78 µM | [2] |
Note: Data for Ginkgo biloba and the general Bacopa monnieri extract are from a direct comparative study. The value for Bacopaside X is from a separate study and highlights the potency of isolated compounds.
Table 2: Efficacy in Animal Models of Memory Impairment (Scopolamine-Induced Amnesia)
| Compound/Extract | Dosage | Animal Model | Behavioral Test | Key Finding | Source |
| Bacopa monnieri Extract | 200 mg/kg, p.o. | Mice | Morris Water Maze | Significantly reduced escape latency | [3] |
| Ginkgo biloba Extract | 150 mg/kg, p.o. | Mice | Morris Water Maze | Significantly reduced escape latency | [3] |
| Bacopa monnieri Extract | 200 mg/kg, p.o. | Mice | Elevated Plus Maze | Significantly decreased transfer latency | [3] |
| Ginkgo biloba Extract | 150 mg/kg, p.o. | Mice | Elevated Plus Maze | Significantly decreased transfer latency | [3] |
Note: While both extracts showed efficacy, the referenced study did not provide a statistical head-to-head comparison of the magnitude of the effect.
Mechanisms of Action: Signaling Pathways
The memory-enhancing effects of this compound and Ginkgo biloba extract are underpinned by their modulation of distinct and overlapping signaling pathways.
This compound (from Bacopa monnieri)
This compound and other bacosides from Bacopa monnieri are known to enhance neuronal survival, synaptic plasticity, and neurogenesis. Key signaling pathways implicated in these effects include the PI3K/Akt and ERK1/2 pathways, which are crucial for cell survival and proliferation.
References
- 1. A comparative study in rodents of standardized extracts of Bacopa monniera and Ginkgo biloba: anticholinesterase and cognitive enhancing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acute and chronic effects of Bacopa monnieri, Ginkgo biloba, and Lavandula angustifolia and their mixture on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Bioassay for Bacopaside N1-like Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a bioassay designed to screen for compounds with Bacopaside N1-like neuroprotective activity. It offers a comparative analysis of relevant bioassay methodologies, detailed experimental protocols, and the underlying signaling pathways, supported by experimental data.
Introduction to this compound and Neuroprotection
This compound is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. The neuroprotective effects of Bacopa monnieri extracts and their active constituents, like bacosides, are attributed to their ability to scavenge free radicals, reduce lipid peroxidation, and activate antioxidant enzymes. Furthermore, these compounds are known to modulate key signaling pathways involved in neuronal survival and synaptic plasticity. This guide focuses on establishing a robust and reliable bioassay to identify novel compounds that mimic the neuroprotective activity of this compound.
Comparative Analysis of Neuroprotection Bioassays
The selection of an appropriate bioassay is critical for the successful screening of compounds with this compound-like activity. The ideal assay should be sensitive, specific, reproducible, and scalable for high-throughput screening. Below is a comparison of common in vitro neuroprotection assays.
| Assay Type | Principle | Advantages | Disadvantages | Key Performance Parameters |
| Cell Viability Assays (e.g., MTT, LDH) | Measures metabolic activity or membrane integrity as an indicator of cell health following an insult. | High-throughput, cost-effective, well-established. | Indirect measure of neuroprotection, can be confounded by compounds affecting metabolism. | IC50/EC50: 1-50 µMZ'-factor: > 0.5Signal-to-Noise: > 5 |
| Neurite Outgrowth Assays | Quantifies the elongation and branching of neurites as a measure of neuronal health and recovery. | Phenotypic and physiologically relevant endpoint. | Lower throughput, more complex image analysis. | % Increase in Neurite Length: 20-200%Signal Window: 2-10 fold |
| Oxidative Stress Assays (e.g., ROS production) | Measures the levels of reactive oxygen species (ROS) in response to an oxidative challenge. | Directly measures a key mechanism of neuronal damage. | May not capture all neuroprotective mechanisms. | % Reduction in ROS: 20-80%IC50: 5-100 µM |
| Caspase Activity Assays | Measures the activity of caspases, key enzymes in the apoptotic pathway. | Specific to apoptosis-mediated cell death. | May miss non-apoptotic cell death pathways. | % Inhibition of Caspase Activity: 30-90%IC50: 1-20 µM |
Recommended Bioassay: SH-SY5Y Neuroprotection Assay
For screening this compound-like activity, a neuroprotection assay using the human neuroblastoma SH-SY5Y cell line is recommended. This cell line can be differentiated into a neuronal phenotype and is a well-established model for studying neurodegenerative diseases and neuroprotective agents.
Experimental Workflow
The following diagram outlines the workflow for the validation of the SH-SY5Y neuroprotection bioassay.
Detailed Experimental Protocol: SH-SY5Y Neuroprotection Assay
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
For neuronal differentiation, seed cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid.
-
Differentiate the cells for 5-7 days, with media changes every 2-3 days.
2. Induction of Neurotoxicity and Compound Treatment:
-
Prepare stock solutions of test compounds (and this compound as a positive control) in DMSO and dilute to final concentrations in the cell culture medium.
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of the test compounds for 24 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM hydrogen peroxide or 50 µM 6-hydroxydopamine) to the wells and incubate for another 24 hours.
-
Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with the vehicle (DMSO).
3. Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Data Analysis:
-
Plot the cell viability against the compound concentration and determine the EC50 value (the concentration at which 50% of the neurotoxic effect is inhibited) using a non-linear regression analysis.
-
Calculate the Z'-factor and signal-to-noise ratio to assess the quality of the assay for high-throughput screening.
Underlying Signaling Pathway: BDNF/CREB Pathway
The neuroprotective effects of bacosides are believed to be mediated, in part, through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. While the direct target of this compound is still under investigation, evidence from studies on closely related bacosides and Bacopa monnieri extracts points towards the modulation of this critical pathway for neuronal survival and synaptic plasticity.
This proposed pathway illustrates that this compound-like compounds may bind to cell surface receptors, such as the TrkB receptor for BDNF, initiating downstream signaling cascades involving PI3K/Akt and ERK. These pathways converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then promotes the transcription of target genes, including BDNF itself, leading to enhanced neuronal survival, synaptic plasticity, and ultimately, neuroprotection.
Conclusion
The validation of a robust and reliable bioassay is a cornerstone of drug discovery. The SH-SY5Y neuroprotection assay, coupled with a thorough understanding of the underlying signaling pathways, provides a powerful platform for the identification and characterization of novel compounds with this compound-like activity. This guide offers a framework for researchers to develop and validate such an assay, thereby accelerating the discovery of new therapeutics for neurodegenerative diseases.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bacopaside N1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bacopaside N1, a triterpenoid saponin isolated from Bacopa monnieri. Adherence to these procedures is critical to mitigate environmental hazards and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C42H68O14[1] |
| Molecular Weight | 796.98 g/mol [2] |
| Appearance | Powder[2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3] |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent.[4] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to avoid release into the environment.[4]
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
-
A suitable respirator[4]
Ensure adequate ventilation in the handling area and provide access to a safety shower and eye wash station.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers. This procedure is designed to be straightforward and directly applicable in a laboratory setting.
1. Waste Collection:
-
Collect waste this compound, including any surplus material or contaminated consumables (e.g., pipette tips, weighing boats), in a designated, clearly labeled, and sealed hazardous waste container.
-
For solutions, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders before placing it in the waste container.[4]
2. Decontamination of Labware:
-
Decontaminate any reusable labware that has come into contact with this compound.
-
Scrub surfaces and equipment with alcohol to effectively decontaminate them.[4]
3. Spillage Management:
-
In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[4]
-
Use full personal protective equipment while cleaning the spill.[4]
-
Absorb spilled solutions with an inert material and collect the contaminated material for disposal as hazardous waste.[4]
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[4]
-
All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[4]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visualization provides a clear, at-a-glance understanding of the necessary procedural sequence.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
